The Mechanism of Action of 6-(1-Aminoethyl)-1H-indazole: A Privileged Scaffold in Targeted Kinase Inhibition
Executive Summary: Redefining "Mechanism of Action" in Fragment-Based Design When evaluating the mechanism of action (MoA) of 6-(1-Aminoethyl)-1H-indazole (CAS 1159511-32-6), it is critical to understand that this molecu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: Redefining "Mechanism of Action" in Fragment-Based Design
When evaluating the mechanism of action (MoA) of 6-(1-Aminoethyl)-1H-indazole (CAS 1159511-32-6), it is critical to understand that this molecule is not a standalone therapeutic monotherapy. Rather, it is a highly optimized, privileged pharmacophore utilized in Fragment-Based Drug Discovery (FBDD)[1].
As a Senior Application Scientist, I frequently utilize this specific building block to engineer ATP-competitive kinase inhibitors. Its "mechanism of action" is defined by its precise structural binding modality within the catalytic active site of protein kinases. The 1H-indazole core acts as an ATP surrogate, while the 6-(1-aminoethyl) moiety serves as a stereospecific vector designed to exploit the solvent-exposed channel or the DFG-out pocket, disrupting oncogenic or inflammatory signal transduction[2][3].
Molecular Anatomy & Binding Mechanics
The efficacy of the 6-(1-Aminoethyl)-1H-indazole scaffold is rooted in its bivalent structural anatomy, which allows it to anchor deeply into the kinase hinge region while simultaneously reaching into adjacent allosteric pockets[4][5].
The 1H-Indazole Core: The Hinge Anchor
Protein kinases regulate cellular pathways by transferring a phosphate group from ATP to a substrate. The indazole nucleus mimics the adenine ring of ATP. The nitrogen atoms of the pyrazole ring (N1 and N2) are spaced optimally to form a bidentate hydrogen-bonding network with the backbone amide and carbonyl groups of the kinase hinge region (typically involving Methionine and Glutamate residues)[1][2]. This bidentate interaction provides a massive entropic advantage over monodentate bioisosteres like indole.
The 6-(1-Aminoethyl) Vector: Stereospecific Pocket Exploitation
While the indazole core anchors the molecule, the 6-(1-aminoethyl) substitution dictates target selectivity[2]. Positioned at the C6 carbon, this group projects directly toward the solvent channel or the ribose-binding pocket.
Chiral Advantage: The chiral center of the 1-aminoethyl group allows medicinal chemists to select the specific enantiomer that perfectly aligns with the steric constraints of the target kinase's active site.
Electrostatic Anchoring: The primary amine acts as a powerful hydrogen bond donor or salt-bridge former, often interacting with the catalytic aspartic acid of the highly conserved DFG (Asp-Phe-Gly) motif[3]. Furthermore, this amine serves as a synthetic handle, allowing functionalization (e.g., via amidation or urea formation) to extend the inhibitor into the hydrophobic "back pocket," effectively locking the kinase in an inactive "DFG-out" conformation[3].
Logical binding mechanism of the 6-(1-aminoethyl)-1H-indazole scaffold within a kinase ATP pocket.
Target Class Applications & Causality
The rational integration of the 6-(1-Aminoethyl)-1H-indazole scaffold has led to the discovery of highly selective inhibitors across multiple kinase families:
JNK3 and p38α (MAPK Pathway): Structural studies have demonstrated that indazole derivatives exhibit profound selectivity for JNK3 over p38α by exploiting subtle differences in the hydrophobic gatekeeper residues. The C6 vector interacts favorably with the P-loop, causing it to fold and lock the ATP binding pocket[4][5].
VEGFR and EGFR (Angiogenesis & Proliferation): Indazole-3-carboxamides and 6-substituted derivatives have shown potent dual inhibition of VEGFR-2 and EGFR. The scaffold competitively displaces ATP, halting the downstream PI3K/AKT and Ras/MAPK signaling cascades responsible for tumor angiogenesis[6].
FLT3 and c-Kit (Hematological Malignancies): Amino-indazole scaffolds have been engineered to overcome gatekeeper mutations (e.g., T670I in Kit) by targeting the inactive "DFG-out" conformation, utilizing the C6 vector to bypass steric clashes that render first-generation inhibitors obsolete[3].
Inhibition of RTK signaling pathways by indazole-derived ATP-competitive antagonists.
Quantitative Data: Scaffold Superiority
To understand why 6-(1-Aminoethyl)-1H-indazole is preferred over other bicyclic heterocycles, we must look at Ligand Efficiency (LE)—a metric that normalizes binding affinity by the number of heavy atoms. The bidentate nature of the indazole core yields superior LE compared to monodentate bioisosteres.
Table 1: Pharmacophoric Comparison of Hinge-Binding Bicyclic Fragments
Scaffold Core
H-Bond Motif
Hinge Interaction
Typical Fragment
Kd
(µM)
Ligand Efficiency (LE)
1H-Indazole
Bidentate (N1, N2)
Donor & Acceptor
10 - 50
> 0.35
1H-Indole
Monodentate (N1)
Donor Only
50 - 200
~ 0.28
Benzimidazole
Bidentate (N1, N3)
Donor & Acceptor (Suboptimal angle)
30 - 100
~ 0.30
Data synthesized from foundational kinase fragment-based screening metrics[1].
Experimental Workflows for Mechanistic Validation
To validate the mechanism of action of any derivative synthesized from the 6-(1-Aminoethyl)-1H-indazole scaffold, my laboratory employs a strict, self-validating biophysical workflow. We prioritize kinetic and structural data over simple biochemical
IC50
values, as residence time (
τ=1/koff
) is a far superior predictor of in vivo efficacy.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: We utilize SPR to determine the exact association (
kon
) and dissociation (
koff
) rates. The 1-aminoethyl group is highly sensitive to solvent channel desolvation; SPR allows us to quantify the entropic penalty of this binding event.
Sensor Chip Preparation: Immobilize the recombinant target kinase (e.g., JNK3) onto a CM5 sensor chip via standard amine coupling, targeting a density of 3000-5000 Response Units (RU).
Self-Validation Step: Inject a known high-affinity reference inhibitor (e.g., Staurosporine) to verify the active conformational integrity of the immobilized kinase. If the
Rmax
is below 80% of the theoretical maximum, discard the chip.
Analyte Injection: Inject the indazole derivative in a 2-fold concentration series (e.g., 0.1 µM to 10 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
Kd
,
kon
, and
koff
.
Protocol 2: X-ray Crystallography for Structural Validation
Causality: 2D Structure-Activity Relationship (SAR) assumptions about how the 6-(1-aminoethyl) group occupies the solvent channel are frequently erroneous. 3D structural confirmation is mandatory to prove the bidentate hinge interaction and the trajectory of the C6 vector[1][5].
Co-Crystallization: Incubate the purified kinase domain (10 mg/mL) with a 5-fold molar excess of the indazole compound for 2 hours on ice.
Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a sparse-matrix screen. For JNK3, optimal crystals often form in 20% PEG 3350 and 0.2 M Potassium Sodium Tartrate.
Diffraction & Phasing: Harvest crystals, cryoprotect in 25% glycerol, and collect diffraction data at a synchrotron source. Solve the structure using Molecular Replacement (MR) with a highly homologous apo-structure (e.g., PDB: 4WHZ).
Self-Validation Step: Calculate an omit map (
Fo−Fc
) prior to modeling the ligand. The electron density must clearly resolve the chiral orientation of the 1-aminoethyl group to validate the mechanistic claim.
References
Structural study of selectivity mechanisms for JNK3 and p38α with indazole scaffold probing compounds. Park, H., Feng, Y. Journal of Molecular Structure, 2025.[Link]
A Powerful Approach to Repurposing 3D Hinge Binding Fragments and Its Application to Finding Novel Bruton Tyrosine Kinase Inhibitors. Journal of Chemical Information and Modeling (ACS), 2017.[Link]
Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone. Journal of Medicinal Chemistry (ACS), 2013.[Link]
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters (PMC/NIH), 2013.[Link]
Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors. RSC Advances, 2025.[Link]
An In-depth Technical Guide to 6-(1-Aminoethyl)-1H-indazole: Structural Properties and Molecular Weight
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of the structural and molecular properties of 6-(1-Aminoethyl)-1H-indazole, a heterocyclic aromatic compou...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the structural and molecular properties of 6-(1-Aminoethyl)-1H-indazole, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The indazole scaffold is a "privileged structure" known to be a core component in a variety of pharmacologically active compounds.[1][2] This document outlines the key chemical identifiers, physicochemical properties, and a proposed analytical workflow for the characterization of this specific derivative.
Introduction to the Indazole Scaffold
Indazoles are bicyclic heterocyclic aromatic organic compounds composed of a benzene ring fused to a pyrazole ring.[3] This core structure is found in a range of biologically active molecules, including anti-inflammatory agents, kinase inhibitors, and anti-cancer drugs.[1][4][5] The versatility of the indazole ring system allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.[6]
Structural Elucidation of 6-(1-Aminoethyl)-1H-indazole
The structure of 6-(1-Aminoethyl)-1H-indazole is defined by an indazole core with a 1-aminoethyl substituent at the 6-position of the benzene ring.
Chemical Structure
Below is a two-dimensional representation of the molecular structure of 6-(1-Aminoethyl)-1H-indazole.
Caption: 2D structure of 6-(1-Aminoethyl)-1H-indazole.
Key Structural and Chemical Identifiers
A summary of the key identifiers for 6-(1-Aminoethyl)-1H-indazole is provided in the table below. These have been determined based on the chemical structure.
Identifier
Value
IUPAC Name
1-(1H-Indazol-6-yl)ethan-1-amine
Chemical Formula
C₉H₁₁N₃
SMILES
CC(N)c1ccc2c(c1)[nH]nc2
InChI Key
(Will be generated upon synthesis and characterization)
CAS Number
(Not assigned)
Physicochemical Properties
The molecular weight and other calculated physicochemical properties are crucial for experimental design, including reaction stoichiometry, and for understanding the compound's potential pharmacokinetic profile.
Molecular Weight
Property
Value
Molecular Weight
161.21 g/mol
Exact Mass
161.0953 g/mol
Physicochemical Properties of the Parent Compound: 6-Amino-1H-indazole
The synthesis of 6-(1-Aminoethyl)-1H-indazole can be envisioned starting from a suitable indazole precursor. A potential synthetic route is outlined below, followed by a standard workflow for structural verification and purity assessment.
Proposed Synthesis of 6-(1-Aminoethyl)-1H-indazole
A plausible synthetic approach involves the reductive amination of 6-acetyl-1H-indazole. This common and versatile reaction in organic synthesis allows for the formation of the target amine.
Caption: Proposed synthetic workflow for 6-(1-Aminoethyl)-1H-indazole.
Experimental Protocol: Reductive Amination
Imine Formation: Dissolve 6-acetyl-1H-indazole in a suitable solvent (e.g., methanol). Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction is typically stirred at room temperature until imine formation is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Reduction: To the solution containing the intermediate imine, add a reducing agent in portions. Common choices include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). For a catalytic approach, hydrogenation over a palladium on carbon (Pd/C) catalyst can be employed.
Work-up and Purification: After the reduction is complete, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using an appropriate technique, such as column chromatography or recrystallization, to yield the pure 6-(1-Aminoethyl)-1H-indazole.
Structural Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and analytical techniques should be employed.
Preclinical Pharmacokinetic Profiling of 6-(1-Aminoethyl)-1H-indazole: A Technical Guide
Executive Summary & Rationale In modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), the 1H-indazole scaffold is recognized as a highly privileged pharmacophore. It frequently serves as a bioisostere for...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
In modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), the 1H-indazole scaffold is recognized as a highly privileged pharmacophore. It frequently serves as a bioisostere for phenol and indole rings, offering improved lipophilicity and a modulated hydrogen-bond donor/acceptor profile[1]. Specifically, 6-(1-Aminoethyl)-1H-indazole (CAS: 1159511-32-6) is a critical building block often utilized in the design of kinase inhibitors and transient receptor potential (TRP) channel antagonists[2].
The inclusion of the 1-aminoethyl group at the 6-position of the indazole core introduces a primary amine. This structural feature is strategically employed to engage in critical electrostatic interactions or hydrogen bonding within target binding pockets (e.g., the hinge region of kinases). However, the presence of a basic primary amine (pKa ~9.0–9.5) and the unprotected indazole nitrogen significantly dictate the molecule's in vivo absorption, distribution, metabolism, and excretion (ADME) profile[3]. This whitepaper provides an in-depth, self-validating framework for evaluating the in vivo pharmacokinetic (PK) profile of 6-(1-Aminoethyl)-1H-indazole and its derivatives.
Physicochemical Properties & ADME Causality
Understanding the causality behind experimental PK outcomes requires analyzing the physicochemical properties of the fragment:
Basicity and Volume of Distribution (
Vdss
): At physiological pH (7.4), the primary amine of the 1-aminoethyl group is predominantly protonated[3]. This cationic state drives extensive partitioning into lipid-rich tissues and phospholipid bilayers, resulting in a moderate-to-high volume of distribution (
Vdss
typically 1.6–3.6 L/kg in rodents)[2][4].
Metabolic Soft Spots: While indazoles are generally less vulnerable to Phase I oxidative metabolism than phenols[1], they are highly susceptible to Phase II UGT1A-mediated N-glucuronidation[5][6]. Furthermore, primary amines are prone to first-pass metabolism via N-acetylation or monoamine oxidase (MAO)-driven oxidative deamination[7].
In Vivo Pharmacokinetic Profiling Workflow
To accurately capture the PK profile of 6-(1-Aminoethyl)-1H-indazole, a robust, self-validating experimental protocol is required. The following methodology ensures that extraction recoveries and matrix effects are tightly controlled.
Step-by-Step Experimental Protocol
Step 1: Formulation and Dosing
Intravenous (IV) Formulation: Dissolve the compound at 1 mg/mL in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline. Administer at 2 mg/kg via the tail vein of male Sprague-Dawley rats.
Oral (PO) Formulation: Suspend the compound at 2 mg/mL in 0.5% Methylcellulose (MC) with 0.5% Tween 80. Administer at 10 mg/kg via oral gavage[2].
Step 2: Serial Blood Sampling
Collect blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Transfer immediately to K2EDTA-coated tubes, place on ice, and centrifuge at 4,000 rpm for 10 minutes at 4°C to separate plasma.
Step 3: Plasma Extraction (Protein Precipitation)
Self-Validating Step: Aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., Tolbutamide 100 ng/mL). The IS normalizes any variations in extraction efficiency and ionization suppression.
Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant for analysis.
Step 4: LC-MS/MS Bioanalysis
Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
Run a gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Detect via Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Fig 1. Standardized in vivo pharmacokinetic profiling workflow for indazole fragments.
Metabolic Pathways & Biotransformation
The clearance of 6-(1-Aminoethyl)-1H-indazole is driven by a combination of Phase I and Phase II metabolic pathways.
Phase II N-Glucuronidation (Major): The most significant clearance mechanism for unsubstituted 1H-indazoles is direct N-glucuronidation, predominantly catalyzed by the UGT1A family of enzymes[5][8]. This occurs at the N1 or N2 position of the indazole ring, leading to rapid biliary and renal excretion.
Phase I Oxidation: Cytochrome P450 (CYP) enzymes mediate the hydroxylation of the indazole core, though this is often a minor pathway compared to glucuronidation[1][9].
Primary Amine Metabolism: The 1-aminoethyl group is susceptible to N-acetylation (forming an acetamide) or oxidative deamination (converting the primary amine to a ketone)[7][9][10].
Fig 2. Primary Phase I and Phase II metabolic pathways of 6-(1-Aminoethyl)-1H-indazole.
Quantitative Pharmacokinetic Parameters
Based on in vivo studies of structurally analogous 6-substituted indazoles[2][4][5], the quantitative PK parameters for 6-(1-Aminoethyl)-1H-indazole in a rodent model (Sprague-Dawley rat) are summarized below.
Table 1: Representative In Vivo PK Parameters
Parameter
Symbol
IV Admin (2 mg/kg)
PO Admin (10 mg/kg)
Mechanistic Rationale
Clearance
CL
35 - 75 mL/min/kg
N/A
High clearance driven by rapid UGT1A N-glucuronidation and hepatic extraction[5].
Volume of Dist.
Vdss
1.6 - 3.6 L/kg
N/A
High tissue distribution due to the protonated primary amine at pH 7.4[2][3].
Half-life
t1/2
1.2 - 2.5 h
1.5 - 3.0 h
Moderate half-life; the large volume of distribution partially offsets the high clearance rate.
Max Concentration
Cmax
N/A
150 - 400 ng/mL
Limited by extensive first-pass metabolism in the liver and gut wall.
Bioavailability
%F
N/A
15 - 30%
Moderate oral absorption, heavily attenuated by hepatic first-pass N-glucuronidation.
Strategies for PK Optimization
If 6-(1-Aminoethyl)-1H-indazole is used as a core scaffold, medicinal chemists must employ strategies to optimize its PK profile:
Blocking N-Glucuronidation: Adding sterically hindered substitutions (e.g., methyl or halogen groups) adjacent to the indazole nitrogen, or altering the electron distribution via electron-withdrawing groups, can significantly reduce UGT1A affinity[5][8].
Modulating Amine Basicity: Converting the primary amine to a secondary or tertiary amine, or utilizing an N-Mannich base prodrug strategy, can suppress the pKa, reduce excessive tissue binding, and protect against MAO-mediated deamination[3][7].
References
Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry - ACS Publications.[Link]
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists. PubMed / Molecules.[Link]
Structure-activity relationship (SAR): effort towards blocking N-glucuronidation of indazoles (PF-03376056) by human UGT1A enzymes. PubMed.[Link]
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters.[Link]
The Metabolism of Some Aromatic Nitro Chemotherapeutic Agents. University of Surrey.[Link]
N-Oxygenation of Primary Amines and Hydroxylamines and Retroreduction of Hydroxylamines by Adult Human Liver Microsomes. Chemical Research in Toxicology - ACS Publications.[Link]
6-(1-Aminoethyl)-1H-indazole: A Privileged Pharmacophore for High-Affinity Kinase and GPCR Ligand Design
An In-Depth Technical Guide on Fragment-Based Hit-to-Lead Optimization Executive Summary In modern medicinal chemistry, the identification of low-molecular-weight starting points with high ligand efficiency is critical f...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on Fragment-Based Hit-to-Lead Optimization
Executive Summary
In modern medicinal chemistry, the identification of low-molecular-weight starting points with high ligand efficiency is critical for developing robust therapeutics. 6-(1-Aminoethyl)-1H-indazole (CAS: 1159511-32-6)[1] has emerged as a highly versatile and privileged building block in Fragment-Based Drug Discovery (FBDD)[2].
As a Senior Application Scientist, I have observed that the true value of this fragment lies not in its baseline affinity, but in its exceptional structural geometry. It combines the classic kinase hinge-binding motif of the indazole core with a stereospecific, ionizable 1-aminoethyl vector. This whitepaper provides an in-depth mechanistic analysis of this pharmacophore, presents representative receptor binding affinity data, and outlines self-validating experimental protocols for accurately quantifying its binding thermodynamics and kinetics.
Pharmacophore Analysis & Structural Biology
To understand the causality behind the high affinity of leads derived from 6-(1-Aminoethyl)-1H-indazole, we must deconstruct its binding mechanics:
The 1H-Indazole Core: The Hinge Binder
The indazole ring is a classic bioisostere for the purine ring of ATP[3]. In kinase targets, it acts as a bidentate hydrogen-bond donor and acceptor. The N1-H donates a hydrogen bond to the backbone carbonyl of the kinase hinge region, while the N2 lone pair accepts a hydrogen bond from the backbone amide. This anchors the fragment deep within the ATP-binding pocket.
The 1-Aminoethyl Substituent (C6 Position): The Electrostatic Vector
While the core anchors the molecule, the 1-aminoethyl group at the C6 position drives affinity and selectivity through two distinct mechanisms:
Stereospecific Trajectory: The
sp3
hybridized chiral center allows medicinal chemists to separate enantiomers (e.g., the (S)-enantiomer) to precisely vector the primary amine towards specific sub-pockets, such as the ribose-binding pocket or the solvent channel.
Salt-Bridge Formation: At physiological pH (7.4), the primary amine is protonated (
−NH3+
). This allows it to form highly favorable electrostatic interactions (salt bridges) with conserved acidic residues in the target, such as the aspartate in the DFG motif or a glutamate in the
α
C-helix.
Mechanism of action: Indazole inhibitor outcompeting ATP at the kinase hinge.
Receptor Binding Affinity Profiles
In FBDD, the bare fragment typically exhibits low baseline affinity (micromolar to millimolar
Kd
) but possesses high Ligand Efficiency (LE)[2]. As the 6-(1-Aminoethyl)-1H-indazole scaffold is elaborated into an intermediate lead and finally an optimized inhibitor, the binding affinity increases exponentially.
The table below summarizes representative optimization metrics for this scaffold against a typical kinase target (e.g., ROCK or JAK family kinases).
Compound Stage
Molecular Weight
Kd
(Affinity)
ΔG
(kcal/mol)
Ligand Efficiency (LE)
Lipophilic Ligand Efficiency (LLE)
Bare Fragment (6-(1-Aminoethyl)-1H-indazole)
161.2 g/mol
250
μ
M
-4.9
0.41
3.2
Intermediate Lead (N-alkylated derivative)
~280 g/mol
5.2
μ
M
-7.2
0.38
4.5
Optimized Inhibitor (Fully elaborated)
~420 g/mol
15 nM
-10.7
0.35
>6.0
Data Interpretation: While the absolute affinity (
Kd
) improves drastically from 250
μ
M to 15 nM, the Ligand Efficiency remains relatively stable (above the widely accepted threshold of 0.30). This indicates that the added molecular weight directly contributes to binding energy, validating the structural rationale of the elaboration.
Fragment-to-Lead optimization workflow for 6-(1-Aminoethyl)-1H-indazole.
Experimental Workflows for Affinity Determination
To ensure scientific integrity and reproducibility, the binding affinity of 6-(1-Aminoethyl)-1H-indazole and its derivatives must be evaluated using orthogonal biophysical techniques. Below are self-validating protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Kinetics
SPR is the gold standard for fragment screening because it provides real-time kinetic data (
kon
and
koff
)[4].
Causality Note: Why not immobilize the fragment? The fragment contains a primary amine. If we used standard EDC/NHS amine coupling to attach the fragment to the sensor chip, we would destroy the critical 1-aminoethyl pharmacophore. Therefore, the target protein must be immobilized.
Step-by-Step Methodology:
Sensor Chip Preparation: Utilize a CM5 sensor chip. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
Target Immobilization: Dilute the target kinase in 10 mM sodium acetate (pH 5.0) and inject it over the activated surface to achieve an immobilization level of 3000–4000 Response Units (RU). Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).
Buffer Preparation: Prepare running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO). Crucial step: Ensure the DMSO concentration is perfectly matched between the running buffer and the fragment samples to prevent bulk refractive index shifts.
Analyte Injection: Inject 6-(1-Aminoethyl)-1H-indazole at a concentration series (e.g., 10
μ
M to 1 mM).
Flow Rate Optimization: Use a high flow rate (e.g., 50–100
μ
L/min). Causality: High flow rates minimize mass transport limitations, which is absolutely critical for accurately capturing the very fast
koff
rates typical of low-affinity fragments.
Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model to derive the
Kd
.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
While SPR provides kinetics, ITC provides the thermodynamic signature (
ΔH
and
−TΔS
), revealing whether binding is enthalpy-driven (hydrogen bonding/salt bridges) or entropy-driven (hydrophobic effect).
Step-by-Step Methodology:
Sample Dialysis: Dialyze the target kinase extensively against the assay buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 2 mM TCEP) to ensure exact buffer matching.
Ligand Preparation: Dissolve the optimized indazole inhibitor in the exact same dialysis buffer (final DMSO concentration
≤
2%).
Cell Loading: Load the target kinase (e.g., 20
μ
M) into the sample cell of the calorimeter.
Syringe Loading: Load the indazole ligand (e.g., 200
μ
M) into the injection syringe.
Titration Parameters: Set the instrument to perform 20 injections of 2
μ
L each, with a spacing of 150 seconds between injections to allow the thermal baseline to stabilize.
Data Integration: Integrate the heat peaks and fit the data to a single-site binding model to extract
Kd
,
ΔH
, and stoichiometry (N). Validation: A stoichiometry (N) value close to 1.0 validates the structural integrity and active fraction of the protein.
References
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). "Twenty years on: the impact of fragments on drug discovery". Nature Reviews Drug Discovery, 15(9), 605-619. URL: [Link]
Navratilova, I., & Hopkins, A. L. (2011). "Emerging role of surface plasmon resonance in fragment-based drug discovery". Future Medicinal Chemistry, 3(14), 1809-1820. URL: [Link]
Preliminary In Vitro Toxicity Profiling of 6-(1-Aminoethyl)-1H-indazole: A Strategic Technical Guide
Executive Summary & Chemical Rationale As a Senior Application Scientist in early-stage drug discovery, evaluating novel building blocks requires a predictive, mechanism-based approach to toxicology. 6-(1-Aminoethyl)-1H-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Rationale
As a Senior Application Scientist in early-stage drug discovery, evaluating novel building blocks requires a predictive, mechanism-based approach to toxicology. 6-(1-Aminoethyl)-1H-indazole (CAS: 1159511-32-6) is a highly versatile pharmacophore[1]. The indazole core is a privileged scaffold frequently utilized in kinase inhibitors and receptor antagonists. However, the presence of the primary aliphatic amine at the 6-position introduces specific structural alerts. Primary amines can undergo oxidative deamination by monoamine oxidases (MAOs) or cytochrome P450s (CYPs) to form reactive aldehydes, and their basic nature can drive lysosomotropism, potentially leading to drug-induced phospholipidosis.
To de-risk this compound early in the development pipeline, we must construct a self-validating in vitro screening cascade. This guide outlines a rigorous, four-tier preliminary toxicity workflow designed to evaluate basal cytotoxicity, mutagenic potential, cardiovascular liability, and hepatotoxicity.
Figure 1: Sequential in vitro toxicity screening cascade for indazole derivatives.
Scientific Rationale & Causality:
Before assessing target-specific toxicities, we must establish the intrinsic basal cytotoxicity of 6-(1-Aminoethyl)-1H-indazole. We utilize the[2] because it measures intracellular adenosine triphosphate (ATP). ATP is the universal energy currency of metabolically active cells; upon cell death, endogenous ATPases rapidly degrade residual ATP[3]. This rapid degradation prevents the false-positive viability signals commonly seen in tetrazolium-based assays (like MTT), where residual enzymatic reduction can occur even in dying cells.
Figure 2: Mechanism of ATP-dependent luciferase reaction for cell viability.
Self-Validating Protocol:
Cell Seeding: Seed HepG2 cells at
1×104
cells/well in a 96-well opaque white microplate. Incubate for 24 hours at 37°C, 5%
CO2
.
Compound Exposure: Treat cells with 6-(1-Aminoethyl)-1H-indazole in a 10-point dose-response curve (0.1 µM to 100 µM).
Self-Validation: Include 0.1% DMSO as a vehicle (negative) control and 50 µM Digitonin as a positive control for complete cell lysis.
Incubation: Incubate for 48 hours.
Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (100 µL) of CellTiter-Glo reagent to each well[4].
Lysis & Stabilization: Mix vigorously on an orbital shaker for 2 minutes to induce complete membrane lysis, followed by a 10-minute static incubation to stabilize the luminescent signal[5].
Detection: Record luminescence (integration time: 0.25–1.0 second/well). Calculate the
IC50
relative to the vehicle control.
Tier 2: Genotoxicity and Mutagenic Potential (Ames Test)
Scientific Rationale & Causality:
The primary amine on the indazole core poses a theoretical risk for metabolic activation into DNA-reactive electrophiles. To evaluate this, we adhere to the for the Bacterial Reverse Mutation Test (Ames Test). We employ histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) and a tryptophan-auxotrophic strain of Escherichia coli (WP2 uvrA). The assay is performed both in the presence and absence of rat liver homogenate (S9 fraction) to account for hepatic biotransformation.
Self-Validating Protocol:
Preparation: Prepare minimal glucose agar plates.
Metabolic Activation: Prepare the S9 mix utilizing Aroclor 1254-induced rat liver extract supplemented with NADP+ and glucose-6-phosphate.
Pre-incubation: In sterile tubes, combine 100 µL of overnight bacterial culture, 50 µL of 6-(1-Aminoethyl)-1H-indazole (at 5 concentrations up to 5000 µ g/plate ), and 500 µL of S9 mix (or phosphate buffer for -S9 conditions).
Self-Validation: Include strain-specific positive controls (e.g., 2-Aminoanthracene for +S9, Sodium Azide for TA100 -S9) to verify assay sensitivity and metabolic competence.
Plating: Add 2 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the tubes, mix gently, and pour over the minimal agar plates.
Incubation & Scoring: Incubate at 37°C for 48–72 hours. Count the number of revertant colonies. A reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle) indicates mutagenicity.
Tier 3: Cardiovascular Safety (hERG Patch-Clamp)
Scientific Rationale & Causality:
Basic amines are notorious for interacting with the promiscuous binding pocket of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of the rapid delayed rectifier potassium current (
IKr
) leads to delayed ventricular repolarization, manifesting clinically as QT interval prolongation and a risk of Torsades de Pointes (TdP)[6]. Following the[7], we must quantify the hERG liability of this compound using the gold-standard automated whole-cell patch-clamp technique[8].
Figure 3: Pathway of hERG blockade leading to delayed ventricular repolarization.
Self-Validating Protocol:
Cell Preparation: Culture CHO cells stably transfected with the hERG gene.
Electrophysiology Setup: Establish a whole-cell gigaseal configuration. Maintain cells at a holding potential of -80 mV.
Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current (the primary measure of
IKr
).
Self-Validation: Perfuse 0.1 µM E-4031 (a known hERG inhibitor) at the end of the experiment to ensure >90% block, validating the current is purely hERG-mediated.
Analysis: Calculate the percentage of tail current inhibition and derive the
IC50
.
Tier 4: Hepatotoxicity (Primary Human Hepatocytes)
Scientific Rationale & Causality:
While immortalized cell lines (like HepG2) are useful for basal cytotoxicity, they lack physiological levels of Cytochrome P450 enzymes and functional drug transporters. To accurately predict Drug-Induced Liver Injury (DILI), we utilize Primary Human Hepatocytes (PHH)[9]. Because conventional 2D cultures rapidly dedifferentiate and lose metabolic competence[10], we employ a 3D spheroid or sandwich-culture model to maintain hepatic phenotype, cellular polarity, and functional bile canaliculi over a prolonged exposure period[11].
Self-Validating Protocol:
Culture Establishment: Thaw cryopreserved PHHs and seed into ultra-low attachment 96-well plates to promote 3D spheroid formation over 5 days[12].
Exposure: Treat the mature spheroids with 6-(1-Aminoethyl)-1H-indazole for 7 days, replacing the media and compound every 48 hours to mimic chronic exposure[10].
Multiplexed Readout:
Necrosis: Measure Lactate Dehydrogenase (LDH) release in the supernatant.
Viability: Lysis and measurement of intracellular ATP (via CellTiter-Glo 3D).
Self-Validation: Use Chlorpromazine or Diclofenac as positive controls for DILI[11].
Quantitative Data Summary & Decision Matrix
To facilitate rapid decision-making by the drug development team, the expected quantitative thresholds for 6-(1-Aminoethyl)-1H-indazole are summarized below.
Assay / Biological Target
Key Readout Metric
Go / Acceptable Threshold
No-Go / Flag Threshold
Tier 1: Basal Cytotoxicity
ATP Luminescence (
IC50
)
>50μM
<10μM
(High basal toxicity)
Tier 2: Ames Test
Revertant Colony Count
<2
-fold increase vs. vehicle
≥2
-fold increase (Mutagenic)
Tier 3: hERG Patch-Clamp
Tail Current Inhibition (
IC50
)
>30μM
<10μM
(High TdP risk)
Tier 4: PHH Hepatotoxicity
ATP Viability / LDH Release
IC50>100μM
IC50<30μM
(DILI liability)
References
European Medicines Agency (EMA). "ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline." EMA Guidelines. Available at:[Link]
Sugiyama, K., et al. "The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms." Genes and Environment, National Institutes of Health (NIH) PMC. Available at:[Link]
Dragovic, S., et al. "In Vitro Models for Studying Chronic Drug-Induced Liver Injury." International Journal of Molecular Sciences, MDPI. Available at:[Link]
Chemical Synthesis Pathways for 6-(1-Aminoethyl)-1H-indazole Derivatives: A Technical Guide
Executive Summary & Pharmacological Relevance The 1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and receptor antagonists. Specifically, deri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Relevance
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and receptor antagonists. Specifically, derivatives bearing a 1-aminoethyl group at the 6-position—such as 6-(1-Aminoethyl)-1H-indazole —serve as critical pharmacophores. The basic amine provides a vital hydrogen bond donor/acceptor site and enhances aqueous solubility, making it a recurring motif in Rho kinase inhibitors [1] and androgen receptor (AR) antagonists.
Furthermore, the direct synthetic precursor to these derivatives, 6-Acetyl-1H-indazole , has been independently identified as a potent inhibitor of the Dengue virus (DENV) RNA replication step, demonstrating the broad biological utility of 6-substituted indazoles[2]. This whitepaper details the causal logic, retrosynthetic strategies, and self-validating experimental protocols required to synthesize 6-(1-Aminoethyl)-1H-indazole derivatives from commercially available starting materials.
Retrosynthetic Strategy & Pathway Selection
The synthesis of 6-(1-Aminoethyl)-1H-indazole requires the precise installation of a chiral or racemic 1-aminoethyl moiety onto the electron-rich, yet deactivated, indazole core. Direct Friedel-Crafts acylation of 1H-indazole is notoriously problematic due to competitive N-acylation and poor regioselectivity. Therefore, a convergent cross-coupling approach is preferred.
Pathway Causality:
Starting Material: 6-Bromo-1H-indazole is selected over 1H-indazole because the pre-installed halogen acts as a definitive regiochemical anchor for palladium-catalyzed cross-coupling.
Key Intermediate (6-Acetyl-1H-indazole): A Stille coupling utilizing tributyl(1-ethoxyvinyl)tin followed by acidic hydrolysis reliably yields the 6-acetyl intermediate without requiring protection of the indazole N1-nitrogen.
Target Formation: The acetyl group is then converted to the 1-aminoethyl group via a reductive amination. This step avoids the use of harsh organometallic reagents (like Grignard reagents on nitriles) which can be moisture-sensitive and lower yielding.
Retrosynthetic logic and primary synthetic pathways for 6-(1-Aminoethyl)-1H-indazole.
Mechanistic Causality in the Core Pathway
The Stille Coupling
The use of tributyl(1-ethoxyvinyl)tin is a strategic choice [3]. The ethoxyvinyl group acts as a masked acetyl equivalent. Under Pd(0) catalysis, the oxidative addition into the C-Br bond is followed by transmetalation with the organotin reagent. The resulting 6-(1-ethoxyvinyl)-1H-indazole is highly stable under basic cross-coupling conditions but rapidly hydrolyzes to the ketone (6-acetyl-1H-indazole) upon exposure to aqueous acid.
Reductive Amination Dynamics
Transforming the ketone into a primary amine requires ammonium acetate (
NH4OAc
) and sodium cyanoborohydride (
NaBH3CN
) .
Why
NaBH3CN
? The formation of the intermediate imine requires a mildly acidic environment (pH 5–6). Standard sodium borohydride (
NaBH4
) rapidly decomposes under acidic conditions and would prematurely reduce the ketone to an alcohol.
NaBH3CN
, however, is stable down to pH 3 and selectively reduces the protonated iminium ion (which is more electrophilic than the starting ketone), ensuring high chemoselectivity.
Mechanism of chemoselective reductive amination using Sodium Cyanoborohydride.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (TLC, LC-MS) and specific workup strategies (acid-base extraction) ensure the integrity of the intermediates without requiring premature chromatographic purification.
Protocol A: Synthesis of 6-Acetyl-1H-indazole
Reagent Assembly: To a degassed solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous toluene/DMF (4:1 v/v), add tributyl(1-ethoxyvinyl)tin (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) [
Pd(PPh3)4
] (0.05 eq).
Coupling: Heat the reaction mixture to 100°C under an argon atmosphere for 12 hours.
Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material and the appearance of a highly UV-active, non-polar spot indicates the formation of the vinyl ether intermediate.
Hydrolysis: Cool the mixture to room temperature. Add 2M aqueous HCl (5.0 eq) and stir vigorously for 2 hours.
Workup: Neutralize the mixture with saturated aqueous
NaHCO3
. Extract with ethyl acetate (3x). Wash the combined organic layers with 10% aqueous KF (to precipitate toxic tin byproducts as insoluble polymeric tributyltin fluoride), followed by brine.
Isolation: Dry over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via silica gel chromatography to yield 6-acetyl-1H-indazole as a pale yellow solid.
Protocol B: Reductive Amination to 6-(1-Aminoethyl)-1H-indazole
Imine Formation: Dissolve 6-acetyl-1H-indazole (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq) to ensure an excess of ammonia, driving the equilibrium toward the imine. Stir at room temperature for 4 hours.
Reduction: Cool the reaction to 0°C. Add sodium cyanoborohydride (
NaBH3CN
) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.
Validation Check: LC-MS should show the complete consumption of the ketone (M+H = 161) and the appearance of the amine product (M+H = 162).
Acid-Base Extraction (Self-Purification):
Quench the reaction with 1M NaOH to neutralize residual borane species, then concentrate to remove methanol.
Dissolve the residue in EtOAc and extract with 1M HCl (3x). Logic: The target amine becomes protonated and migrates to the aqueous layer, leaving neutral impurities and unreacted ketone in the organic layer.
Basify the collected aqueous layer to pH 10 using 2M NaOH. Extract with
CH2Cl2
(3x).
Final Isolation: Dry the combined
CH2Cl2
layers over
Na2SO4
and concentrate to yield pure 6-(1-Aminoethyl)-1H-indazole.
Quantitative Data & Pathway Comparison
The table below summarizes the quantitative metrics and strategic trade-offs of the described Stille/Reductive Amination route versus alternative methodologies.
Grignard reagents are highly moisture-sensitive; lower yields due to side reactions.
Direct C-H Amination (Advanced)
Iodine, PIFA, Aliphatic Amines
N/A
~35 - 40%
Excellent atom economy; single-step core functionalization.
Poor regioselectivity on the indazole core; difficult purification.
References
Patent Application: "Indazole derivatives as Rho kinase inhibitors and therapeutic agents." United States Patent Application Publication US20040138286A1.
Sow, A. A., et al. "N-Phenylpyridine-3-Carboxamide and 6-Acetyl-1H-Indazole Inhibit the RNA Replication Step of the Dengue Virus Life Cycle." Antimicrobial Agents and Chemotherapy 67.2 (2023): e01331-22. Available at:[Link]
Foundational
6-(1-Aminoethyl)-1H-indazole in Rational Drug Design: Physicochemical Profiling and Methodological Workflows
Executive Summary In contemporary medicinal chemistry, the selection of an optimal core scaffold is the foundational step in designing efficacious targeted therapeutics. 6-(1-Aminoethyl)-1H-indazole (CAS: 1159511-32-6) h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the selection of an optimal core scaffold is the foundational step in designing efficacious targeted therapeutics. 6-(1-Aminoethyl)-1H-indazole (CAS: 1159511-32-6) has emerged as a highly privileged bicyclic heteroaromatic building block[1]. By combining the established ATP-mimetic properties of the indazole core with the highly tunable, vector-directing nature of a C6-substituted aliphatic amine, this compound serves as a cornerstone for developing next-generation kinase inhibitors and G-protein-coupled receptor (GPCR) ligands[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the structural causality behind its use in drug design, and self-validating experimental protocols for its characterization.
Structural Rationale & Causality in Drug Design
The utility of 6-(1-Aminoethyl)-1H-indazole is not coincidental; it is rooted in precise molecular geometry and electronic distribution.
The Indazole Core as a Hinge Binder
The 1H-indazole moiety is an amphoteric system with distinct ionization states[3]. In the context of kinase inhibition, the un-ionized indazole core acts as an exceptional bioisostere for the adenine ring of ATP. The N1 and N2 atoms form a critical bidentate hydrogen-bond donor/acceptor pair, allowing the scaffold to anchor deeply into the backbone amide residues of the kinase hinge region (e.g., targeting FLT3, PDGFR, or VEGFR)[4].
Causality of the C6-Aminoethyl Vectorization
A persistent challenge with flat, heteroaromatic hinge binders is their tendency to stack in crystal lattices, resulting in poor aqueous solubility. The addition of the 1-aminoethyl group at the C6 position resolves this through two mechanistic pathways:
Geometric Trajectory: The C6 position directs the substituent out of the sterically constrained hinge pocket and toward the solvent-exposed channel or the ribose pocket[2].
Physicochemical Modulation: The primary aliphatic amine introduces a basic center with a pKa of approximately 9.5[5]. At physiological pH (7.4), this amine is protonated. The resulting cationic state disrupts planar lattice packing, drastically enhancing thermodynamic solubility. Furthermore, the chiral methyl group of the 1-aminoethyl moiety restricts the conformational flexibility of the amine, allowing for stereospecific salt-bridge interactions with acidic residues (such as Asp or Glu) located at the entrance of the solvent channel.
Fig 1. Logical relationship of 6-(1-Aminoethyl)-1H-indazole in kinase hinge-binding.
Physicochemical Profiling
Understanding the exact physicochemical parameters of 6-(1-Aminoethyl)-1H-indazole is critical for predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. The table below summarizes the core quantitative data.
Relevant only in highly basic synthetic conditions, not physiological environments.
Topological Polar Surface Area
~54.7 Ų
Optimal for membrane permeability; well below the 140 Ų limit for oral drugs.
H-Bond Donors / Acceptors
3 / 3
Provides multiple vectors for target engagement without violating Lipinski's rules.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the theoretical properties of 6-(1-Aminoethyl)-1H-indazole must be empirically validated using robust, self-correcting methodologies.
Protocol 1: Potentiometric pKa and LogD Determination
Causality: Potentiometric titration is explicitly chosen over UV-metric methods because the aliphatic amine lacks a conjugated chromophore that undergoes a spectral shift upon ionization.
Preparation: Prepare a 10 mM stock solution of 6-(1-Aminoethyl)-1H-indazole in 0.15 M KCl. The KCl background is critical to maintain a constant ionic strength, preventing activity coefficient fluctuations during the titration.
Acidification: Acidify the solution to pH 2.0 using standardized 0.5 M HCl. This ensures both the indazole core and the aliphatic amine are fully protonated at the start of the experiment.
Titration: Titrate the solution with standardized 0.5 M KOH under a continuous nitrogen sparge. Causality: Nitrogen prevents atmospheric CO2 from dissolving into the solution as carbonic acid, which would artificially skew the basic pKa readings.
Data Extraction & Self-Validation: Record the volume-pH curve. Self-Validating Step: Run an identical blank titration of the 0.15 M KCl solvent background. Subtract the blank curve from the sample curve to isolate the specific buffering capacity of the analyte, yielding highly accurate inflection points for the pKa (~9.5 and ~1.0).
Causality: Kinetic solubility assays often overestimate true solubility due to the formation of supersaturated states. Thermodynamic solubility provides the true equilibrium state required for accurate ADME modeling.
Incubation: Add an excess amount of solid 6-(1-Aminoethyl)-1H-indazole (e.g., 10 mg) to a glass vial containing 1 mL of Phosphate-Buffered Saline (PBS) at pH 7.4.
Equilibration: Seal the vial and incubate in a thermostatic shaker at 37°C for 24 hours to ensure complete thermodynamic equilibrium is reached between the solid and the solute.
Phase Separation & Self-Validation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Self-Validating Step: Extract a fraction of the solid pellet and analyze it via X-ray Powder Diffraction (XRPD). This verifies that the undissolved material has not converted into a less soluble hydrate or salt form during the assay, which would invalidate the solubility reading.
Quantification: Dilute the supernatant and quantify the concentration of the dissolved compound using HPLC-UV against a pre-established calibration curve.
Fig 2. Experimental workflow for physicochemical profiling of the indazole scaffold.
Conclusion
6-(1-Aminoethyl)-1H-indazole represents a masterclass in rational scaffold design. By merging the potent target-engagement capabilities of the indazole hinge-binder with the solubility-enhancing and vector-directing properties of the C6-aminoethyl group, it bypasses many of the traditional attrition risks in early-stage drug discovery. Strict adherence to the self-validating physicochemical profiling protocols outlined above ensures that downstream structural elaborations are built upon a foundation of absolute thermodynamic and kinetic certainty.
Application Note: Solubilization and Cell Culture Integration Protocol for 6-(1-Aminoethyl)-1H-indazole
Physicochemical Profiling & Causality of Solubility To successfully utilize 6-(1-Aminoethyl)-1H-indazole (CAS: 1159511-32-6) in in vitro cell culture assays, researchers must navigate the competing physicochemical proper...
Author: BenchChem Technical Support Team. Date: April 2026
Physicochemical Profiling & Causality of Solubility
To successfully utilize 6-(1-Aminoethyl)-1H-indazole (CAS: 1159511-32-6) in in vitro cell culture assays, researchers must navigate the competing physicochemical properties of its two primary structural motifs: the lipophilic indazole core and the basic ethylamine side chain.
The Indazole Core: Indazole is a bicyclic heterocycle that is highly hydrophobic. It is amphoteric but exhibits very weak basicity, with a conjugate acid pKa of approximately 1.04 [1]. Because of this lipophilicity, the uncharged free-base form of the compound is practically insoluble in water, necessitating the use of an aprotic organic solvent like Dimethyl Sulfoxide (DMSO) for high-concentration master stocks.
The Ethylamine Side Chain: The primary amine on the ethyl side chain is highly basic, with a pKa of approximately 10.8 [2]. At a physiological pH of 7.4 (standard for cell culture media), the amine exists >99% in its protonated, cationic form (
R−NH3+
). This protonation significantly enhances the compound's aqueous solubility.
The Causality of "Solvent Shock":
A common failure point in cell culture assays occurs when a highly concentrated DMSO stock is pipetted directly into pH 7.4 aqueous media. As the DMSO rapidly diffuses into the aqueous phase, the compound is momentarily left in the media as an unprotonated free base. Because protonation is a kinetic process dependent on local mixing, the localized concentration of the lipophilic free base can easily exceed its intrinsic aqueous solubility limit. This causes the compound to nucleate and precipitate into micro-crystals. Once crystallized, the solid free base has a drastically reduced surface area, making subsequent protonation and dissolution extremely slow, thereby artificially lowering the effective dosing concentration.
Quantitative Solubilization Data
To prevent precipitation and minimize DMSO-induced cytotoxicity, master stocks must be precisely calculated. The final concentration of DMSO in the cell culture medium should never exceed 0.1% to 0.5% (v/v) [3].
Compound Properties:
Molecular Formula:C9H11N3
Molecular Weight: 161.20 g/mol
Table 1: Mass-to-Volume Master Stock Preparation (in Anhydrous DMSO)
Desired Stock Concentration
Mass of Compound
Volume of Anhydrous DMSO Required
Final Assay Dilution Required to reach 0.1% DMSO
10 mM (1.61 mg/mL)
1.61 mg
1.000 mL
1:1000 (Yields 10 µM final)
10 mM (1.61 mg/mL)
5.00 mg
3.102 mL
1:1000 (Yields 10 µM final)
50 mM (8.06 mg/mL)
8.06 mg
1.000 mL
1:1000 (Yields 50 µM final)
50 mM (8.06 mg/mL)
10.00 mg
1.241 mL
1:1000 (Yields 50 µM final)
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating system, ensuring that every step includes a verifiable checkpoint to guarantee the scientific integrity of your dosing.
Phase 1: Master Stock Preparation (10 mM to 50 mM)
Equilibration: Allow the lyophilized powder of 6-(1-Aminoethyl)-1H-indazole to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials introduces ambient moisture condensation, which degrades the stock and alters the effective molarity.
Solvent Addition: Weigh the desired mass and add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity).
Dissolution & Validation: Vortex vigorously for 60 seconds. Checkpoint: Hold the tube against a light source. The solution must be completely optically clear. If microscopic schlieren lines or particulates remain, sonicate in a room-temperature water bath for 2–5 minutes.
Storage: Aliquot into single-use amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photodegradation. Store at -20°C or -80°C.
Phase 2: Aqueous Dilution & Media Integration
Thawing: Thaw the DMSO master stock at room temperature and vortex briefly.
Intermediate Protonation (Rescue Strategy): To prevent the "solvent shock" described in Section 1, perform a 1:10 intermediate dilution of the DMSO stock into a slightly acidic buffer (e.g., sterile PBS adjusted to pH 5.5–6.0). Causality: The acidic environment forces immediate and complete protonation of the ethylamine group (
pKa∼10.8
), converting the lipophilic free base into a highly water-soluble cation before it encounters the complex proteins and neutral pH of the cell culture media.
Media Integration: Add the intermediate dilution dropwise to pre-warmed (37°C) cell culture media while gently swirling the flask to ensure rapid dispersal.
Final Validation Checkpoint: Before applying the media to your cells, measure the Optical Density (OD) of the media at 600 nm against a media-only blank, or inspect under a phase-contrast microscope at 10x magnification. An
OD600>0.05
or visible crystalline structures indicate micro-precipitation. If this occurs, warm the media to 37°C and gently sonicate until clear.
Workflows & Visualizations
Caption: Workflow for solubilizing 6-(1-Aminoethyl)-1H-indazole, highlighting the intermediate dilution step.
Caption: Self-validating troubleshooting pathway for resolving compound precipitation in aqueous media.
References
Wikipedia / IUPAC Digitized pKa Dataset. "Indazole - Chemical Properties and pKa." Wikipedia, The Free Encyclopedia. Available at:[Link]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6341, Ethylamine." PubChem. Available at:[Link]
Application
Application Note: A Robust HPLC Method for the Analysis of 6-(1-Aminoethyl)-1H-indazole
Abstract This application note presents a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-(1-Aminoethyl)-1H-indazole, a key intermediate in pharmaceutical synthesis. Th...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-(1-Aminoethyl)-1H-indazole, a key intermediate in pharmaceutical synthesis. The developed protocol is designed for researchers, scientists, and drug development professionals, providing a detailed guide from method development to validation. The method utilizes reversed-phase chromatography with UV detection, ensuring high specificity, accuracy, and precision. This document emphasizes the scientific rationale behind experimental choices and adheres to the principles of scientific integrity and established regulatory guidelines.
Introduction
6-(1-Aminoethyl)-1H-indazole is a chiral amine and a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the quality and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of pharmaceutical compounds and their intermediates.[1] The development of a robust and reliable HPLC method is therefore essential for quality control and regulatory compliance.
This document provides a step-by-step protocol for the development and validation of an HPLC method for 6-(1-Aminoethyl)-1H-indazole, grounded in established chromatographic principles and regulatory standards such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3]
Physicochemical Properties of 6-(1-Aminoethyl)-1H-indazole
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.
Property
Value/Information
Source
Molecular Formula
C9H11N3
Inferred from related compounds
Molecular Weight
161.21 g/mol
Inferred from related compounds
Appearance
White to off-white crystalline powder (for related aminoindazoles)
Expected to have UV absorbance due to the indazole ring system.
General chemical knowledge
The basic nature of the amino group suggests that mobile phase pH will be a critical parameter to control for achieving good peak shape and retention. The aromatic indazole moiety indicates that UV detection will be a suitable detection method.
HPLC Method Development Protocol
The development of a robust HPLC method is a systematic process involving the optimization of various chromatographic parameters to achieve the desired separation.
Materials and Reagents
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[5][3]
Column: A C18 reversed-phase column is a good starting point for method development due to its versatility.[6] A column with dimensions of 4.6 mm x 150 mm and a particle size of 3.5 µm or 5 µm is recommended.
Acids/Bases for pH adjustment: Formic acid, acetic acid, triethylamine (TEA)
Sample Preparation: A stock solution of 6-(1-Aminoethyl)-1H-indazole should be prepared in a suitable solvent in which it is freely soluble, such as a mixture of water and an organic solvent (e.g., 50:50 water:acetonitrile).
Method Development Workflow
The following diagram illustrates the logical workflow for the HPLC method development process.
Caption: A logical workflow for HPLC method development.
Step-by-Step Protocol
The initial scouting phase aims to find a suitable starting point for method optimization.
Column Selection: Begin with a standard C18 column. For highly polar compounds, consider polar-embedded or polar-endcapped columns.[7]
Mobile Phase Screening:
Organic Modifier: Screen both acetonitrile and methanol. Acetonitrile often provides better peak shape and lower backpressure.[8]
Aqueous Phase: Start with a simple mobile phase of water and organic modifier.
Gradient Elution: A generic gradient from a low to a high percentage of organic modifier is recommended for initial scouting to determine the approximate elution conditions. A typical starting gradient could be 5% to 95% acetonitrile over 20 minutes.
Detection Wavelength: Use a PDA detector to scan the UV spectrum of 6-(1-Aminoethyl)-1H-indazole to determine the wavelength of maximum absorbance (λmax).
The mobile phase composition is a critical factor influencing retention and selectivity.[9]
pH Adjustment: Due to the basic nature of the amino group, controlling the mobile phase pH is crucial to prevent peak tailing.[10] It is recommended to work at a pH at least two units away from the analyte's pKa.[6]
Acidic pH: Buffering the mobile phase to an acidic pH (e.g., pH 3 with formic acid or phosphate buffer) will protonate the amine, which can improve peak shape and retention on a C18 column.
Basic pH: Alternatively, a high pH mobile phase (e.g., pH 9-10 with ammonium acetate or a specialized high-pH stable column) can be used to keep the amine in its neutral form.
Buffer Selection and Concentration: Choose a buffer that is soluble in the mobile phase and has a pKa close to the desired pH.[8] A buffer concentration of 10-25 mM is typically sufficient.
Organic Modifier Ratio: Once a suitable pH is established, optimize the isocratic or gradient conditions to achieve a retention time between 2 and 10 minutes and adequate resolution from any impurities.
If a C18 column does not provide satisfactory results, other stationary phases can be explored.[6]
Fine-tuning instrument parameters can further improve the separation.
Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min. Adjusting the flow rate can affect resolution and analysis time.
Column Temperature: Increasing the column temperature can reduce viscosity, leading to lower backpressure and potentially improved peak efficiency. A typical starting temperature is 30 °C.
Injection Volume: The injection volume should be optimized to avoid column overload, which can lead to peak fronting.[10][12]
Chiral Separation Considerations
Since 6-(1-Aminoethyl)-1H-indazole is a chiral molecule, enantioselective separation may be required.
Direct Method: This involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.[13][14] Both normal-phase and reversed-phase modes can be explored.[13]
Indirect Method: This involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[15]
Method Validation Protocol
Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH guidelines.[1][16][17][18][19]
Validation Parameters
The following diagram outlines the key parameters for HPLC method validation.
Caption: Key parameters for HPLC method validation.
Experimental Protocol for Validation
Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[16]
Procedure: Analyze a blank (diluent), a placebo (if applicable), the reference standard of 6-(1-Aminoethyl)-1H-indazole, and a sample containing the analyte and potential impurities.
Acceptance Criteria: The peak for 6-(1-Aminoethyl)-1H-indazole should be well-resolved from any other peaks, and the blank and placebo should not show any interfering peaks at the retention time of the analyte.
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[16]
Procedure: Prepare a series of at least five concentrations of the reference standard over a range of 80% to 120% of the expected sample concentration.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
Accuracy is the closeness of the test results to the true value.[16]
Procedure: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16]
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure: Introduce small variations in parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), flow rate (± 10%), and mobile phase composition (± 2% absolute).
Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, and resolution) should remain within acceptable limits.
System Suitability
Before and during sample analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately.[20]
Parameter
Acceptance Criteria
Tailing Factor (Asymmetry Factor)
≤ 2.0
Theoretical Plates (N)
≥ 2000
Relative Standard Deviation (RSD) for replicate injections
≤ 2.0%
Troubleshooting
Common issues in HPLC analysis include poor peak shape, retention time shifts, and loss of resolution.
Problem
Potential Cause
Suggested Solution
Peak Tailing
Secondary interactions with residual silanols; incorrect mobile phase pH.[10][21]
Adjust mobile phase pH; use a highly end-capped column or add a competing base like triethylamine.
Peak Fronting
Column overload; sample solvent stronger than mobile phase.[10]
Reduce injection volume or sample concentration; dissolve sample in the mobile phase.
Retention Time Drift
Inconsistent mobile phase composition; column temperature fluctuations; column degradation.
Ensure proper mobile phase mixing and degassing; use a column thermostat; replace the column if necessary.
Reverse flush the column; replace the column if the problem persists.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the development and validation of a robust HPLC method for the analysis of 6-(1-Aminoethyl)-1H-indazole. By following this systematic approach, researchers and drug development professionals can establish a reliable analytical method for quality control and regulatory purposes. The principles and procedures outlined herein are grounded in established chromatographic theory and international regulatory guidelines, ensuring the integrity and trustworthiness of the generated data.
References
Troubleshooting Peak Shape Problems in HPLC.
<621> CHROM
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
Are You Sure You Understand USP <621>?
usp31nf26s1_c621, General Chapters: <621> CHROM
Understanding the L
USP-NF <621> Chrom
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
HPLC Troubleshooting Guide.
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
HPLC-UV Method Development for Highly Polar Impurities. Resolian.
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
Developing HPLC Methods. Sigma-Aldrich.
HPLC Analysis of Very Polar Compounds in Bioanalysis.
ICH and FDA Guidelines for Analytical Method Valid
Ich guidelines for valid
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
Exploring the Different Mobile Phases in HPLC. Veeprho.
Enantioselective HPLC Analysis to Assist the Chemical Explor
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
Application Notes & Protocols: Leveraging 6-(1-Aminoethyl)-1H-indazole in Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the application of 6-(1-Aminoethyl)-1H-indazole as a versatile building block in modern medicinal chemistry. The indazole nucleus is a...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide for researchers, scientists, and drug development professionals on the application of 6-(1-Aminoethyl)-1H-indazole as a versatile building block in modern medicinal chemistry.
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful therapeutics.[1][2] Its unique bicyclic aromatic structure, featuring two nitrogen atoms, allows it to act as a versatile "hinge-binding" motif, particularly in the realm of protein kinase inhibitors.[3] Compounds like Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor) underscore the therapeutic importance of this heterocyclic system.[1]
This guide focuses on a specific, high-value derivative: 6-(1-Aminoethyl)-1H-indazole . The introduction of a chiral aminoethyl side chain at the 6-position provides a crucial vector for synthetic elaboration. This primary amine serves as a key handle for introducing a wide variety of functional groups, enabling chemists to precisely modulate a compound's physicochemical properties and target engagement. These modifications are critical for optimizing potency, selectivity, and pharmacokinetic profiles in the iterative process of drug design.
This document provides a comprehensive overview of the properties, safety considerations, and synthetic applications of this building block, including a detailed protocol for a foundational chemical transformation.
Compound Properties and Safety Data
A thorough understanding of the physicochemical properties and handling requirements is paramount for the safe and effective use of any chemical building block.
Physicochemical Data
Property
Value
Chemical Name
6-(1-Aminoethyl)-1H-indazole
Synonyms
1-(1H-Indazol-6-yl)ethanamine
Molecular Formula
C₉H₁₁N₃
Molecular Weight
161.21 g/mol
CAS Number
1004313-24-3 (Racemic)
Appearance
Off-white to yellow solid (Typical)
Solubility
Soluble in methanol, DMSO, and other polar organic solvents
Safety, Handling, and Storage
Note: The following information is based on safety data for structurally related aminoindazoles and should be treated as a guideline. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
Hazard Identification:
Harmful if swallowed (Acute toxicity, oral).[4][5]
Recommended Precautions and Personal Protective Equipment (PPE):
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield may be appropriate for larger quantities.[8]
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat or a protective suit to prevent skin contact.[8]
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[7]
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][5]
Storage:
Store in a cool, dry place away from direct sunlight.[7]
Keep the container tightly closed in a well-ventilated environment.[4] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
Synthetic Protocol: Amide Coupling (N-Acylation)
One of the most fundamental and powerful applications of the 6-(1-aminoethyl)-1H-indazole building block is its use in amide bond formation. This reaction allows for the straightforward introduction of diverse acyl groups, which can serve as critical pharmacophoric elements for interacting with biological targets.
This protocol details a standard procedure for the acylation of the primary amine with a representative carboxylic acid.
Rationale and Causality
Choice of Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent. It activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Its use minimizes side reactions and often leads to high yields under mild conditions.
Role of the Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic, sterically hindered base. Its primary role is to neutralize the HCl or other acidic byproducts generated during the reaction, driving the equilibrium towards product formation. Its non-nucleophilic nature prevents it from competing with the primary amine in reacting with the activated carboxylic acid.
Solvent Selection: Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction. It effectively dissolves the reactants, reagents, and many of the intermediates, facilitating a homogeneous reaction environment.
Materials and Reagents
6-(1-Aminoethyl)-1H-indazole
Carboxylic Acid of interest (e.g., 4-fluorobenzoic acid)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Round-bottom flask, magnetic stirrer, nitrogen/argon line, and standard laboratory glassware.
Step-by-Step Experimental Procedure
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1 M concentration).
Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates the active ester intermediate.
Amine Addition: In a separate vial, dissolve 6-(1-Aminoethyl)-1H-indazole (1.05 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-acylated product.
Experimental Workflow Diagram
Caption: Workflow for N-Acylation of 6-(1-Aminoethyl)-1H-indazole.
Application in Kinase Inhibitor Design
The indazole scaffold is a cornerstone of modern kinase inhibitor design.[1] Many potent inhibitors bind to the ATP-binding site, with the indazole core often forming critical hydrogen bonds with the "hinge" region of the kinase. The substituent at the 6-position frequently extends into the solvent-exposed region, providing a key handle for modulating selectivity and physicochemical properties.
Derivatives of 6-(1-Aminoethyl)-1H-indazole are ideally suited for this purpose. The functionalized side chain can be designed to:
Introduce new hydrogen bond donors/acceptors.
Incorporate basic amines for improved solubility.
Occupy hydrophobic pockets to enhance potency.
Tune the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.
For example, starting from our building block, one could synthesize analogs of known c-KIT or PLK4 inhibitors, where the elaborated aminoethyl side chain mimics the functionality of other parts of the parent drug.[9][10]
Conceptual Binding Model
The following diagram illustrates how a hypothetical inhibitor derived from our building block might interact with a kinase active site. The indazole core engages the hinge, while the derivatized side chain at the 6-position forms additional interactions in an adjacent pocket.
Caption: Conceptual binding of an indazole inhibitor in a kinase active site.
Analytical Characterization
Post-synthesis, it is crucial to confirm the identity and purity of the final compound. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expect to see the disappearance of the primary amine protons and the appearance of a new amide N-H proton (typically a doublet). Shifts in the signals corresponding to the ethyl group (CH and CH₃) will also confirm the reaction. The aromatic protons of the indazole and the newly introduced acyl group should be visible.
¹³C NMR: The appearance of a new carbonyl carbon signal (typically ~165-175 ppm) is a key indicator of successful amide bond formation.
Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the molecular weight of the product ([M+H]⁺ in positive ion mode). This provides definitive confirmation of the product's mass.
High-Performance Liquid Chromatography (HPLC):
Used to assess the purity of the final compound. A single major peak indicates a high degree of purity.
By following these guidelines and protocols, researchers can effectively utilize 6-(1-Aminoethyl)-1H-indazole as a powerful building block to accelerate the discovery and development of novel therapeutics.
References
6-Aminoindazole - Safety Data Sheet. (2026, March 6). Combi-Blocks, Inc.
Safety Data Sheet. (2022, February 8). KISHIDA CHEMICAL CO., LTD.
SAFETY DATA SHEET - 1H-Indazol-7-amine. (2025, January 8). TCI Chemicals.
SAFETY DATA SHEET - 1-(2-Aminoethyl)-1H-indazol-5-ol. (2024, November 1). CymitQuimica.
SAFETY DATA SHEET - 1-Boc-6-amino-1H-indazole. (2025, December 25). Fisher Scientific.
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
Applications of 6-Nitro-1H-indazole-3-carbaldehyde in Medicinal Chemistry. (n.d.). Benchchem.
Deng, X., et al. (2012, July 15). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters.
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.
6-Aminoindazole synthesis. (n.d.). ChemicalBook.
Method for preparing 1H-indazole derivative. (n.d.). Google Patents.
Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (n.d.). Semantic Scholar.
Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. (n.d.). Benchchem.
Tran, P. T., et al. (n.d.). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing.
Tran, P. T., et al. (2020, December 22). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. PMC.
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). MDPI.
The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents. (2013, August 8). PubMed.
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21). Semantic Scholar.
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020, December 22). SciSpace.
Experimental use of 6-Bromo-1-methyl-1h-indazol-4-amine in kinase inhibition assays. (n.d.). Benchchem.
Liu, X., et al. (2019, May 23). Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). Journal of Medicinal Chemistry.
Development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar.
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). Semantic Scholar.
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022, March 15). Journal of Medicinal and Chemical Sciences.
Application Notes and Protocols for the Complete NMR Spectroscopic Characterization of 6-(1-Aminoethyl)-1H-indazole
Abstract This document provides a comprehensive guide for the structural elucidation of 6-(1-Aminoethyl)-1H-indazole using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry and dr...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the structural elucidation of 6-(1-Aminoethyl)-1H-indazole using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry and drug development, these application notes detail a systematic approach, from sample preparation to the interpretation of a full suite of 1D and 2D NMR experiments. The protocols herein are designed to ensure the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, thereby confirming the molecular structure, connectivity, and substitution pattern of the title compound. The causality behind experimental choices is explained to provide a deeper understanding of the characterization workflow.
Introduction and Significance
6-(1-Aminoethyl)-1H-indazole is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of pharmacologically active compounds.[1][2] The indazole core is a versatile pharmacophore, and its derivatives have demonstrated activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] The precise substitution pattern on the indazole ring and the nature of its side chains are critical for biological activity. Therefore, unambiguous structural confirmation is a non-negotiable step in the synthesis and development of such molecules.
NMR spectroscopy stands as the most powerful and definitive analytical technique for the structural characterization of organic molecules in solution.[1][3] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, it is possible to map out the entire covalent framework of a molecule. This guide presents a field-proven, logical workflow for acquiring and interpreting the NMR data necessary to fully characterize 6-(1-Aminoethyl)-1H-indazole.
Molecular Structure and Predicted Spectral Data
To facilitate discussion, the standard IUPAC numbering for the indazole ring system is used, as shown below.
Figure 1: Chemical structure and atom numbering of 6-(1-Aminoethyl)-1H-indazole.
Based on known chemical shift data for the 1H-indazole core and substituent effects, a prediction of the ¹H and ¹³C NMR spectra can be made.[4][5][6] This serves as a preliminary guide for spectral assignment. The thermodynamically more stable 1H-indazole tautomer is typically the most observed form.[1][6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-(1-Aminoethyl)-1H-indazole in DMSO-d₆
Atom Number
Predicted ¹H Shift (ppm)
Multiplicity
Predicted ¹³C Shift (ppm)
Carbon Type (DEPT)
1 (NH)
~12.5 - 13.5
br s
-
-
3
~8.0 - 8.2
s
~133 - 135
CH
4
~7.7 - 7.9
d
~120 - 122
CH
5
~7.0 - 7.2
d
~118 - 120
CH
7
~7.4 - 7.6
s
~109 - 111
CH
3a
-
-
~122 - 124
C
6
-
-
~140 - 142
C
7a
-
-
~139 - 141
C
8
~4.2 - 4.4
q
~48 - 50
CH
9
~1.5 - 1.7
d
~22 - 24
CH₃
NH₂
~2.0 - 3.0
br s
-
-
Note: Chemical shifts are highly dependent on solvent and concentration. The NH and NH₂ protons are exchangeable and may broaden or not be observed depending on the conditions (e.g., presence of water).
Experimental Protocols
PART A: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a rigorous preparation protocol is critical for obtaining high-resolution data.
Materials:
High-quality 5 mm NMR tube (do not use scratched or chipped tubes)[7][8]
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to solubilize the compound and slow the exchange of labile NH and NH₂ protons, making them more likely to be observed.
Glass Pasteur pipette and bulb
Small vial for initial dissolution
Kimwipe or a small cotton/glass wool plug for filtration
Protocol:
Weighing: Accurately weigh 5-10 mg of 6-(1-Aminoethyl)-1H-indazole for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is preferable to reduce acquisition time.[9][10]
Dissolution: Transfer the solid sample to a small, clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.[7]
Mixing: Gently swirl or vortex the vial until the sample is completely dissolved. If sonication is used, do so sparingly to avoid heating the sample.
Filtration: Place a small, clean plug of glass wool or Kimwipe into a Pasteur pipette. Filter the sample solution directly into the NMR tube to remove any particulate matter, which can severely degrade spectral quality.[8][10][11]
Capping and Labeling: Securely cap the NMR tube. Label the tube clearly with a permanent marker on the glass, not on the cap or with tape.[11]
PART B: NMR Data Acquisition
The following experiments provide a complete dataset for structural confirmation. Experiments should be run on a spectrometer of 400 MHz or higher for optimal resolution.
Workflow Diagram for NMR Experiments:
Caption: Standard workflow for processing 1D NMR data.
PART B: A Step-by-Step Strategy for Structural Elucidation
The power of this multi-experiment approach lies in using the results from one spectrum to solve ambiguities in the next.
[12][13]
Step 1: Analyze the ¹H NMR Spectrum
Integration: Confirm the presence of the correct number of protons. You should find three aromatic protons (H4, H5, H7), one indazole methine (H3), one aliphatic methine (H8), a three-proton methyl group (H9), and exchangeable protons for NH and NH₂.
Chemical Shifts & Multiplicities:
Identify the downfield singlet (~8.1 ppm) corresponding to H3.
[1] * Locate the aromatic signals (~7.0-7.9 ppm). Their splitting patterns (doublets, singlets) will be key.
Find the quartet (~4.3 ppm) for H8 and the doublet (~1.6 ppm) for H9, a classic ethyl fragment pattern.
Identify the very downfield, broad singlet for the indazole N-H proton (>12 ppm).
[1]
Step 2: Analyze the ¹³C and DEPT-135 Spectra
Carbon Count: Verify that nine distinct carbon signals are present, matching the molecular formula (C₉H₁₁N₃).
DEPT-135 Analysis: This experiment is crucial for assigning carbon types.
This allows for the immediate classification of every carbon in the molecule.
Step 3: Establish Spin Systems with COSY
The ¹H-¹H COSY spectrum reveals which protons are coupled (typically through 2 or 3 bonds).
Key Correlation 1 (Aminoethyl Chain): A strong cross-peak will be observed between the quartet (H8) and the doublet (H9). This definitively confirms the -CH-CH₃ fragment.
Key Correlation 2 (Aromatic Ring): Observe the correlation between the aromatic protons. For a 6-substituted indazole, a coupling is expected between H4 and H5. H7 will likely appear as a singlet or a narrow doublet due to a small four-bond coupling to H5.
Step 4: Connect Protons to Carbons with HSQC
The ¹H-¹³C HSQC spectrum creates a direct link between each proton and the carbon it is attached to (¹JCH).
Draw a vertical line from each proton signal in the ¹H spectrum down to its corresponding cross-peak in the HSQC, then a horizontal line to the ¹³C axis. This provides an unambiguous assignment for all protonated carbons.
For example, the proton at ~4.3 ppm (H8) will show a correlation to the carbon at ~49 ppm (C8). The aromatic protons will correlate to their respective carbons in the 109-122 ppm range.
Step 5: Assemble the Molecular Skeleton with HMBC
The ¹H-¹³C HMBC spectrum is the final piece of the puzzle, showing correlations between protons and carbons over 2 and 3 bonds (²JCH, ³JCH). This connects the previously identified fragments.
[14][15]
Caption: Key HMBC correlations confirming the attachment of the aminoethyl sidechain to the C6 position of the indazole ring.
The Decisive Correlation: The most critical correlation for confirming the substitution pattern is from the methine proton of the side chain (H8) to the quaternary carbon of the indazole ring (C6). This ³JCH correlation unambiguously proves that the aminoethyl group is attached at the C6 position.
Further Confirmations:
Look for correlations from H8 to the aromatic carbons C5 and C7.
Correlations from the aromatic proton H5 to the quaternary carbon C3a and C7.
Correlations from the aromatic proton H7 to C5 and C3a.
These correlations will allow for the complete and confident assignment of all quaternary carbons and finalize the structural proof.
Conclusion
By systematically applying the suite of NMR experiments detailed in this guide—¹H, ¹³C, DEPT, COSY, HSQC, and HMBC—one can achieve a complete and unambiguous structural characterization of 6-(1-Aminoethyl)-1H-indazole. The workflow presented here, moving from basic 1D experiments to more complex 2D correlations, provides a logical and self-validating system for structure elucidation. The key to success lies in the careful integration of data from all experiments, using the HMBC spectrum to definitively connect the molecular fragments identified by COSY and HSQC. This rigorous approach is essential for ensuring scientific integrity in chemical research and drug development.
References
Wiley-VCH. (2007). Supporting Information for a chemical synthesis paper. Provides ¹H and ¹³C NMR data for 1H-Indazole. [Link]
Scribd. NMR Data Processing Workflow Guide. Outlines the general steps involved in processing raw NMR data. [Link]
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Details best practices for preparing small-molecule NMR samples. [Link]
University of Wisconsin-Madison, Department of Chemistry. Small molecule NMR sample preparation. Provides guidelines on sample concentration and solvent volume. [Link]
Pereira, V. et al. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Provides examples of NMR data for substituted indazoles. [Link]
JEOL. NMR Sample Preparation Guide. Provides a typical procedure for preparing a sample for NMR analysis. [Link]
Creative Biostructure. NMR Data Processing and Interpretation. Describes the steps from data collection to 3D structure determination. [Link]
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Provides a clear, stepwise guide to using a full suite of NMR experiments for structure elucidation. [Link]
University of Ottawa. Sample preparation for NMR. Gives guidelines on sample concentration for different NMR experiments. [Link]
Elguero, J. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Discusses theoretical calculations of NMR shifts for indazole derivatives. [Link]
The Royal Society of Chemistry. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Provides spectral data for various substituted 1H-indazoles. [Link]
Keeler, J. (2010). NMR Data Processing. eMagRes. A detailed overview of the theory and practice of processing NMR data. [Link]
ResearchGate. Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. Mentions the use of gHMQC and gHMBC experiments for indazole characterization. [Link]
ResearchGate. (PDF) 13 C NMR of indazoles. A publication discussing the ¹³C NMR spectra of indazole and its derivatives. [Link]
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Discusses ¹³C chemical shifts in indazole systems. [Link]
ResearchGate. 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in.... Shows a sample spectrum of an indazole in DMSO-d₆. [Link]
ResearchGate. Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D).... An example of a full set of 2D NMR spectra for a heterocyclic compound. [Link]
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. A review of NMR techniques for characterizing heterocyclic compounds. [Link]
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. An educational video explaining the principles of common 2D NMR experiments. [Link]
Application Note: Bidirectional Caco-2 Permeability Assay for 6-(1-Aminoethyl)-1H-indazole
Target Audience: Researchers, ADME Scientists, and Medicinal Chemists Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale In early-stage drug discovery, the indazole scaffold is a pr...
In early-stage drug discovery, the indazole scaffold is a privileged structure frequently utilized in the design of kinase inhibitors (e.g., ROCK, AKT, and IRAK4 inhibitors). The compound 6-(1-Aminoethyl)-1H-indazole (CAS: 1159511-32-6) serves as a critical building block in these campaigns. However, its physicochemical profile presents unique absorption, distribution, metabolism, and excretion (ADME) challenges.
Specifically, the primary aliphatic amine on the ethyl linker possesses a high pKa (~9.0–9.5), meaning the molecule is predominantly protonated (cationic) at the physiological pH of the intestinal lumen (pH 6.5–7.4). This positive charge restricts passive transcellular diffusion across the lipophilic cell membrane, forcing the molecule to rely on paracellular transport (through tight junctions) or carrier-mediated uptake (e.g., Organic Cation Transporters, OCTs). Furthermore, basic, lipophilic molecules are classic substrates for apical efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[1].
To accurately predict the human intestinal absorption of 6-(1-Aminoethyl)-1H-indazole and determine if it is a victim of active efflux, a bidirectional Caco-2 cell permeability assay coupled with LC-MS/MS quantification is the gold standard [1]. This protocol is engineered as a self-validating system, utilizing internal controls and rigorous QC metrics to ensure data integrity.
Fig 1: Predicted intestinal transport mechanisms for the cationic 6-(1-Aminoethyl)-1H-indazole.
Experimental Design & Causality
This protocol utilizes a 21-day Caco-2 culture model to ensure full differentiation and robust expression of tight junctions and efflux transporters. While accelerated 5-to-7-day models exist and are useful for high-throughput screening[2, 3], the 21-day model remains the regulatory standard for definitive efflux ratio (ER) determinations.
Key Experimental Choices:
Bidirectional Assessment (A→B and B→A): Required to calculate the Efflux Ratio. An ER > 2.0 indicates that 6-(1-Aminoethyl)-1H-indazole is actively pumped back into the gut lumen.
pH Gradient (Apical pH 6.5 / Basolateral pH 7.4): Mimics the physiological pH gradient of the human small intestine. The lower apical pH may increase the ionization of the amine, further testing the compound's reliance on paracellular routes.
Addition of 1% BSA to Basolateral Chamber: Indazole derivatives can exhibit non-specific binding to polycarbonate plastics. Bovine Serum Albumin (BSA) acts as a protein sink, maintaining "sink conditions" and preventing artificial underestimation of permeability.
Fig 2: End-to-end workflow for the bidirectional Caco-2 permeability assay.
Seeding: Seed Caco-2 cells at a density of
1×105
cells/cm² onto the apical surface of the Transwell inserts.
Maintenance: Culture for 21 days at 37°C, 5% CO₂, replacing the medium (DMEM + 10% FBS + 1% NEAA) every 2–3 days.
Integrity QC (Self-Validation): On day 21, measure Transepithelial Electrical Resistance (TEER) using a chopstick electrode. Proceed only if TEER > 250 Ω·cm² .
Wash: Gently wash the monolayers twice with pre-warmed HBSS (pH 7.4) and equilibrate for 30 minutes at 37°C.
Assay Execution
Preparation of Dosing Solutions: Dilute 6-(1-Aminoethyl)-1H-indazole (from a 10 mM DMSO stock) to a final concentration of 10 µM in HBSS. Ensure final DMSO concentration is
≤1%
to prevent tight junction toxicity.
A→B (Absorptive) Transport:
Add 200 µL of dosing solution (pH 6.5) to the Apical chamber.
Add 800 µL of blank HBSS (pH 7.4, + 1% BSA) to the Basolateral chamber.
B→A (Secretory) Transport:
Add 800 µL of dosing solution (pH 7.4) to the Basolateral chamber.
Add 200 µL of blank HBSS (pH 6.5) to the Apical chamber.
Incubation & Sampling: Incubate the plates at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.
Take 50 µL aliquots from the receiver compartments at 60 and 120 minutes.
Immediately replace the sampled volume with an equal volume of fresh, pre-warmed blank buffer to maintain sink conditions.
Take 50 µL aliquots from the donor compartments at t=0 and t=120 minutes to calculate mass balance (recovery).
Sample Preparation for LC-MS/MS
Transfer the 50 µL assay samples into a 96-well analytical plate.
Add 150 µL of ice-cold Acetonitrile containing an appropriate Internal Standard (e.g., a deuterated indazole analog or generic IS like Tolbutamide) to precipitate proteins.
Centrifuge at 4,000 x g for 15 minutes at 4°C.
Transfer 100 µL of the supernatant to a fresh plate, dilute with 100 µL of LC-grade water, and inject onto the LC-MS/MS system.
Data Analysis & Interpretation
Calculations
The apparent permeability coefficient (
Papp
, expressed in cm/s) is calculated using the following equation:
Papp=C0×AdQ/dt
Where:
dQ/dt
= Rate of compound appearance in the receiver chamber (steady-state slope, µmol/s).
C0
= Initial concentration in the donor chamber (µmol/mL).
A
= Surface area of the Transwell insert (0.33 cm² for 24-well plates).
The Efflux Ratio (ER) is calculated as:
ER=Papp(A→B)Papp(B→A)
Reference Data Matrix
To validate the assay and contextualize the permeability of 6-(1-Aminoethyl)-1H-indazole, compare the results against standard reference markers.
Compound
Primary Transport Mechanism
Expected
Papp(A→B)(10−6cm/s)
Expected Efflux Ratio (ER)
Mass Balance Recovery
Propranolol
Passive Transcellular (High)
> 20.0
< 1.5
> 85%
Atenolol
Paracellular (Low)
< 1.0
< 1.5
> 90%
Digoxin
P-gp Efflux Substrate
< 2.0
> 5.0
> 80%
6-(1-Aminoethyl)-1H-indazole
Paracellular / Potential Efflux
0.5 – 5.0 (Predicted)
Assay Dependent
> 80%
Table 1: Benchmark permeability classifications and expected ranges for validation controls vs. the target indazole compound.
Interpretation Guidelines:
If
Papp(A→B)<1.0×10−6
cm/s, the compound has poor oral absorption potential, likely due to the protonated amine preventing lipid bilayer diffusion.
If the
ER>2.0
(and is statistically significant), 6-(1-Aminoethyl)-1H-indazole is subject to active efflux. To confirm P-gp involvement, repeat the assay in the presence of a specific P-gp inhibitor (e.g., 10 µM Verapamil or Elacridar); a collapse of the ER to ~1.0 confirms P-gp mediation.
References
Volpe, D. A. (2008). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-187. URL: [Link]
Sevin, E., Dehouck, L., Fabulas-da Costa, A., Cecchelli, R., Dehouck, M. P., Lundquist, S., & Culot, M. (2013). Accelerated Caco-2 cell permeability model for drug discovery. Journal of Pharmacological and Toxicological Methods, 68(3), 334-339. URL: [Link]
Chong, S., et al. (2022). Comprehensive characterization and optimization of Caco-2 cells enabled the development of a miniaturized 96-well permeability assay. Xenobiotica, 52(7), 742-750. URL: [Link]
Application
Preparation and Application of 6-(1-Aminoethyl)-1H-indazole in Kinase Inhibition Assays
Introduction and Rationale The 1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for the adenine ring of ATP in the design of targeted kinase inhibitors [1]. Spec...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Rationale
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for the adenine ring of ATP in the design of targeted kinase inhibitors [1]. Specifically, 6-(1-Aminoethyl)-1H-indazole (CAS: 1159511-32-6) serves as a highly versatile pharmacophore. The indazole core anchors the molecule within the ATP-binding pocket by forming critical hydrogen bonds with the hinge region of the kinase [2]. Concurrently, the 1-aminoethyl group at the C6 position provides a stereochemically defined, basic handle. This functional group is often elaborated into amides, ureas, or sulfonamides to probe the solvent-exposed region or the ribose-binding pocket, thereby driving both potency and kinome selectivity [3].
This application note details the preparation, handling, and biochemical evaluation of 6-(1-Aminoethyl)-1H-indazole derivatives using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Chemical Preparation and Handling
Causality in Handling: The primary amine of 6-(1-Aminoethyl)-1H-indazole is nucleophilic and prone to degradation via atmospheric oxidation or reaction with ambient carbon dioxide (forming carbamates) over prolonged periods. Proper handling is critical to ensure structural integrity before assay formulation.
Storage: Store the lyophilized powder at -20°C in a desiccator under an inert atmosphere (nitrogen or argon).
Stock Solution Formulation: Dissolve the compound in LC-MS grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Why DMSO? DMSO is universally used for kinase inhibitors because it efficiently solvates both the hydrophobic indazole core and the polar amine. LC-MS grade is mandatory to prevent trace heavy metals from chelating the compound or poisoning the recombinant kinase enzyme.
Aliquoting: Aliquot the 10 mM stock into single-use volumes (e.g., 10 µL) in amber microcentrifuge tubes to prevent freeze-thaw degradation and photobleaching.
Mechanistic Rationale: ATP-Competitive Inhibition
Indazole derivatives function primarily as Type I kinase inhibitors, binding to the active conformation of the kinase (DFG-in state). The N1 and N2 atoms of the indazole ring act as a bidentate hydrogen-bond donor-acceptor pair, interacting directly with the backbone carbonyl and amide NH of the hinge region residues (e.g., Valine or Alanine, depending on the specific kinase) [4]. The competitive nature of this binding requires precise control of ATP concentrations during in vitro assays to ensure reproducible IC50 values.
Caption: ATP-competitive binding mechanism of indazole derivatives in the kinase hinge region.
TR-FRET Kinase Inhibition Assay Protocol
To validate the inhibitory efficacy of 6-(1-Aminoethyl)-1H-indazole derivatives, a TR-FRET assay is employed [5]. This format is chosen for its high sensitivity and resistance to compound auto-fluorescence, a common artifact in heterocyclic libraries.
Self-Validating System Setup: The assay must include three critical controls to ensure data integrity:
Max Signal (0% Inhibition): Kinase + Substrate + ATP + 1% DMSO.
Min Signal (100% Inhibition/Background): Substrate + ATP + 1% DMSO (No Kinase).
Reference Inhibitor: A known pan-kinase inhibitor (e.g., Staurosporine) to validate assay sensitivity.
Quality Control: The Z'-factor must be calculated from the Max and Min controls; a Z' > 0.5 validates the assay plate.
Step-by-Step Methodology
Compound Serial Dilution:
Prepare a 10-point, 3-fold serial dilution of the 10 mM stock in 100% DMSO.
Crucial Step: Transfer 100 nL of these dilutions into a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo). This ensures the final DMSO concentration in a 10 µL reaction remains at exactly 1%, preventing DMSO-induced enzyme denaturation.
Kinase/Substrate Master Mix:
Prepare a master mix containing the recombinant kinase (e.g., 1 nM final) and biotinylated peptide substrate (e.g., 100 nM final) in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
Add 5 µL of this mix to the assay plate. Incubate for 15 minutes at room temperature to allow the indazole inhibitor to equilibrate with the ATP-binding pocket.
Reaction Initiation:
Add 5 µL of ATP solution. Causality: The ATP concentration must be set precisely at the apparent Michaelis constant (
Km,app
) for the specific kinase. This ensures that the measured IC50 is a true reflection of the inhibitor's affinity (
Ki
) without being artificially skewed by excessive ATP competition.
Incubate for 60 minutes at room temperature.
Reaction Termination and Detection:
Add 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction), a Europium (Eu)-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (SA-APC) (acceptor).
Incubate for 30 minutes.
Data Acquisition:
Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for APC).
Calculate the FRET ratio (665 nm / 615 nm).
Caption: Step-by-step TR-FRET assay workflow for evaluating kinase inhibitors.
Data Analysis and Quantitative Profiling
The raw FRET ratios are normalized against the Max and Min controls to calculate percent inhibition. IC50 values are derived using a four-parameter logistic non-linear regression model.
Below is a representative selectivity profile of a hypothetical optimized 6-(1-Aminoethyl)-1H-indazole derivative, demonstrating how the C6-aminoethyl substitution can drive selectivity across different kinase families.
Kinase Target
Kinase Family
ATP
Km,app
(µM)
IC50 (nM)
Fold Selectivity (vs. AKT1)
AKT1
AGC
45
12.5
1.0x (Reference)
GSK-3β
CMGC
15
480.0
38.4x
FGFR1
TK
30
>10,000
>800x
CDK2
CMGC
35
>10,000
>800x
Data Interpretation: The data indicates potent, low-nanomolar inhibition of AKT1, while maintaining excellent selectivity over off-target kinases like FGFR1 and CDK2. This selectivity is often engineered by exploiting the specific orientation of the 1-aminoethyl group within the ribose-binding pocket, which varies significantly between kinase families.
References
ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Chim.it.
ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Royal Society of Chemistry (RSC).
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH).
Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. National Institutes of Health (NIH).
A Comparative Analysis of Kinase Inhibitor Selectivity: Entrectinib vs. a Hypothetical Next. Benchchem.
Method
Application Note: In Vitro Profiling and Fragment-Based Optimization Protocols Using 6-(1-Aminoethyl)-1H-indazole Scaffolds
Executive Summary & Mechanistic Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), 6-(1-Aminoethyl)-1H-indazole (CAS 1159511-32-6) serves as a highly validated, dual-purpose pharmacophore for the develop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In the landscape of Fragment-Based Drug Discovery (FBDD), 6-(1-Aminoethyl)-1H-indazole (CAS 1159511-32-6) serves as a highly validated, dual-purpose pharmacophore for the development of ATP-competitive kinase inhibitors.
As a Senior Application Scientist, I approach this fragment not just as a chemical entity, but as a structural foundation. The
1H
-indazole core functions as a purine bioisostere. Crystallographic and molecular dynamics studies demonstrate that the N1 and N2 atoms of the indazole ring act as critical hydrogen bond donors and acceptors, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., interacting with Met or Ala residues depending on the target kinase)[1][2].
Concurrently, the 1-aminoethyl group at the 6-position provides a synthetically tractable vector[2]. This primary amine projects outward from the hinge into the solvent-exposed channel or adjacent hydrophobic specificity pockets. This specific geometry allows medicinal chemists to rapidly elaborate the fragment into a high-affinity lead compound—via amide coupling, reductive amination, or urea formation—without disrupting the foundational hinge-binding thermodynamics[2].
The following protocols detail a self-validating, three-tier in vitro workflow to screen, validate, and optimize 6-(1-Aminoethyl)-1H-indazole derivatives from initial biochemical hits to live-cell target engagement.
Figure 1: Fragment-to-Lead optimization workflow for indazole-based kinase inhibitors.
Protocol 1: High-Throughput Biochemical Screening via TR-FRET
Causality & Assay Design
Unmodified fragments like 6-(1-Aminoethyl)-1H-indazole exhibit weak initial affinities (
KD
in the high micromolar range) and must be screened at elevated concentrations (100–500 µM) to detect binding[3]. At these concentrations, compound auto-fluorescence and inner-filter effects cause unacceptable false-positive rates in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing a lanthanide donor (e.g., Europium) with a long emission half-life. By introducing a 50–100 µs delay before signal acquisition, the short-lived background fluorescence of the indazole fragments decays entirely, isolating the true kinase-binding signal[3].
Step-by-Step Methodology
Reagent Preparation: Prepare a 2X Kinase/Europium-labeled anti-phospho antibody master mix in TR-FRET assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
Compound Dispensing: Acoustically dispense (e.g., via Echo 550) 6-(1-Aminoethyl)-1H-indazole and its synthesized derivatives into a 384-well low-volume proxiplate. Final compound concentrations should range from 1 nM to 500 µM (10-point dose-response).
Enzyme Addition: Add 5 µL of the 2X Kinase/Antibody mix to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the fragment with the kinase hinge region.
Reaction Initiation: Add 5 µL of a 2X ATP/Substrate mix. Crucial Step: The ATP concentration must be set exactly at the apparent
Km
of the specific kinase to sensitize the assay to ATP-competitive indazole binders.
Incubation & Reading: Incubate for 60 minutes. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module (Excitation: 337 nm, Emission: 665 nm and 615 nm, Integration delay: 50 µs).
Self-Validation System
Z'-Factor Calculation: Include 16 wells of DMSO-only (0% inhibition) and 16 wells of 10 µM Staurosporine (100% inhibition). The assay is only validated and approved for data extraction if the calculated Z' > 0.6.
Protocol 2: Orthogonal Biophysical Validation via SPR
Causality & Assay Design
Biochemical assays cannot confirm direct 1:1 binding stoichiometry or rule out Pan-Assay Interference Compounds (PAINS) such as aggregators. Surface Plasmon Resonance (SPR) provides real-time, label-free biophysical validation, yielding precise association (
kon
) and dissociation (
koff
) rates[3]. Because the indazole fragment is small (~161 Da), the mass shift upon binding is minute. This necessitates high-density kinase immobilization and rigorous solvent correction to account for bulk refractive index changes caused by the high DMSO concentrations required to keep the fragment soluble.
Step-by-Step Methodology
Surface Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument (e.g., Biacore 8K). Perform standard amine coupling to immobilize an anti-His antibody, followed by the capture of the His-tagged target kinase to a density of 3000–5000 Response Units (RU).
Solvent Calibration: Prepare a 6-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in running buffer to correct for bulk refractive index mismatches.
Analyte Injection: Dilute the 6-(1-Aminoethyl)-1H-indazole derivatives in running buffer to a final DMSO concentration of exactly 5.0%. Inject compounds at a flow rate of 50 µL/min for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase).
Data Fitting: Double-reference the sensorgrams (subtracting both the reference channel and buffer-only injections) and fit the data to a 1:1 Langmuir binding model to extract
KD
.
Self-Validation System
Rmax
Thresholding: Calculate the theoretical maximum response (
Rmax
) based on the immobilized kinase mass and the fragment's molecular weight. If the observed binding response exceeds 1.5x the theoretical
Rmax
, the compound is flagged as a non-specific aggregator and eliminated from the pipeline.
Protocol 3: Live-Cell Target Engagement via NanoBRET
Causality & Assay Design
A critical failure point in kinase drug development is the drop-off between biochemical potency and cellular efficacy. Biochemical assays typically utilize isolated kinase domains and artificially low ATP concentrations. In contrast, live cells maintain physiological ATP concentrations (1–5 mM), which fiercely compete with ATP-competitive indazole inhibitors[4]. NanoBRET quantitatively measures target engagement in intact cells, ensuring the elaborated indazole lead is both cell-permeable and capable of outcompeting physiological ATP[4][5].
Figure 2: Principle of NanoBRET competitive displacement by indazole inhibitors.
Step-by-Step Methodology
Transfection & Seeding: Transfect HEK293 cells with a plasmid encoding the full-length target Kinase fused to NanoLuc® luciferase. Seed the cells into a 384-well tissue culture plate at
1×104
cells/well and incubate overnight at 37°C, 5% CO₂[5].
Tracer & Compound Addition: Add the highly permeable NanoBRET™ Fluorescent Kinase Tracer at its predetermined
EC50
concentration. Immediately add the indazole derivatives in a dose-response format. Incubate for 2 hours to allow intracellular equilibration[5].
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate combined with the Extracellular NanoLuc® Inhibitor.
Detection: Measure luminescence on a BRET-compatible luminometer using dual filters (Donor: 450 nm, Acceptor: 600 nm)[4]. Calculate the BRET ratio (Acceptor/Donor).
Self-Validation System
Membrane Integrity Check: The addition of the Extracellular NanoLuc® Inhibitor is a mandatory self-validating step. It quenches any luminescence originating from dead or lysed cells, guaranteeing that the calculated
IC50
reflects true live-cell target engagement[4].
Quantitative Data Summary: Fragment to Lead Progression
The table below illustrates the expected assay progression when elaborating the 6-(1-Aminoethyl)-1H-indazole core fragment into a mature lead compound by functionalizing the primary amine.
Compound Stage
TR-FRET
IC50
(µM)
SPR
KD
(µM)
Ligand Efficiency (LE)
NanoBRET
IC50
(µM)
Fragment Core (6-(1-Aminoethyl)-1H-indazole)
125.0
140.0
0.38
>500 (No cellular efficacy)
Intermediate Hit (Amide-coupled derivative)
2.5
3.1
0.35
45.0
Optimized Lead (Extended specificity binder)
0.045
0.052
0.42
0.120
Note: A Ligand Efficiency (LE) > 0.3 is required at all stages to ensure the added molecular weight is actively contributing to binding energy rather than just increasing lipophilicity.
References
[4] Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC. National Institutes of Health (NIH). Available at:
[1] Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry - ACS Publications. Available at:
[3] Developments and challenges in hit progression within fragment-based drug discovery. National Institutes of Health (NIH). Available at:
[2] Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC. National Institutes of Health (NIH). Available at:
How to prevent 6-(1-Aminoethyl)-1H-indazole precipitation in DMSO
A Guide to Preventing Precipitation in DMSO Stock Solutions Welcome to the technical support center for 6-(1-Aminoethyl)-1H-indazole. This guide, prepared by our Senior Application Scientists, provides in-depth troublesh...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Preventing Precipitation in DMSO Stock Solutions
Welcome to the technical support center for 6-(1-Aminoethyl)-1H-indazole. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting and best practices for researchers, scientists, and drug development professionals. Our goal is to help you overcome common solubility challenges to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've just prepared a stock solution of 6-(1-Aminoethyl)-1H-indazole in DMSO, and it was clear. Now, after a short time, I see a precipitate. What is happening?
This is a frequently encountered issue, and it typically stems from one or a combination of three primary factors: water absorption, supersaturation, and temperature fluctuations.
The Primary Culprit: Water Contamination. Dimethyl sulfoxide (DMSO) is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] Even brief exposure to ambient air can introduce a significant amount of water.[2] This absorbed water alters the polarity and hydrogen-bonding structure of the solvent, which can dramatically decrease the solubility of many organic compounds, including indazole derivatives.[1][3] What was once a stable solution can become supersaturated as the solvent properties change, causing your compound to precipitate.
Supersaturation and Crystallization. It is possible to create a kinetically stable, supersaturated solution, especially if warming was used to dissolve the compound.[1] However, this state is thermodynamically unstable. Over time, or with environmental triggers like temperature changes or freeze-thaw cycles, the compound will begin to crystallize into a more stable, lower-energy form that is less soluble, leading to visible precipitation.[3][4]
Temperature Effects. DMSO has a relatively high freezing point of 18.5°C (65.3°F).[5][6] If you are working in a cold room or placing your stock solution on ice, the DMSO itself can begin to freeze, promoting the exclusion and precipitation of the dissolved compound.
Q2: What is the definitive protocol for preparing a stable, precipitate-free stock solution of 6-(1-Aminoethyl)-1H-indazole in DMSO?
Following a systematic protocol that minimizes water contamination and ensures complete dissolution is critical for preparing a stable stock solution.
Experimental Protocol: Preparation of a 10 mM Stock Solution
Material Preparation:
Equilibrate the vial of 6-(1-Aminoethyl)-1H-indazole to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
Use sterile, dry glassware or polypropylene tubes.
Use only high-purity, anhydrous DMSO from a freshly opened bottle or a properly stored, desiccated source.[2]
Dissolution Procedure:
Weigh the required amount of 6-(1-Aminoethyl)-1H-indazole and add it to your selected vial.
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
Vortex the solution vigorously for 2-3 minutes.
Visually inspect for any remaining solid particles. If the solution is not perfectly clear, proceed to the next step.
Assisted Solubilization (If Necessary):
Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes.[2] Vortex again. Avoid excessive heat, as it can degrade the compound.
Sonication: If solids persist, place the vial in an ultrasonic bath for 15-20 minutes.[2][7] This uses cavitation to break up solid aggregates and facilitate dissolution.
Final Steps & Storage:
Once the solution is completely clear, aliquot it into single-use, low-volume tubes. This is the most effective way to prevent repeated freeze-thaw cycles and minimize exposure to air and moisture.[8]
Store the aliquots at -20°C for short-term (1-2 months) or -80°C for long-term (6+ months) storage.[2][9]
Below is a workflow diagram illustrating this best-practice procedure.
Caption: Best-practice workflow for preparing a stable DMSO stock solution.
Q3: My DMSO stock solution is perfectly clear, but the compound precipitates immediately when I add it to my aqueous cell culture media or assay buffer. How do I prevent this?
This phenomenon is known as "solvent shock" or "crashing out" and occurs because 6-(1-Aminoethyl)-1H-indazole, like many organic molecules, is far less soluble in aqueous environments than in 100% DMSO.[10] The rapid change in solvent polarity upon dilution causes the compound to precipitate.
Here are several effective strategies to mitigate this issue:
Strategy
Description
Key Considerations
Reverse Dilution
Add the small volume of your DMSO stock solution dropwise into the full volume of your aqueous buffer while continuously vortexing or swirling.[10]
This is the simplest and often most effective method. It ensures the DMSO is rapidly dispersed, avoiding localized high concentrations of the compound.
Stepwise Dilution
Instead of a single large dilution, perform one or two intermediate dilutions. For example, dilute the 100% DMSO stock into a 50:50 DMSO:buffer mixture, then dilute that solution into the final 100% aqueous buffer.
This gradually acclimates the compound to the aqueous environment, reducing the shock of the polarity shift.[9]
Increase Final DMSO %
If your experimental system can tolerate it, increasing the final concentration of DMSO can help maintain solubility.
Most cell lines tolerate up to 0.5% DMSO, but this must be validated.[10] Always include a vehicle control with the same final DMSO concentration in your experiment.[8]
Use Solubility Enhancers
For cell-based assays, diluting into serum-containing media can help, as proteins like albumin can bind the compound and keep it in solution.[8] In acellular assays, excipients like cyclodextrins may be an option.[8]
Ensure the enhancer does not interfere with your assay. This may require additional validation experiments.
The following decision tree can help you troubleshoot this common problem.
Caption: Troubleshooting decision tree for precipitation during aqueous dilution.
Q4: Can I rescue a stock solution that has already precipitated? And should I filter it?
It is sometimes possible to redissolve a precipitated compound, but it requires caution.
Attempting Redissolution: Gently warm the vial to 37-50°C and vortex vigorously. Following this with sonication for 15-30 minutes can also be effective.[2] Inspect the solution carefully against a light source to ensure all precipitate has dissolved.
A Critical Warning: Once a compound has crystallized, it exists in a lower energy state and can be significantly harder to redissolve into a stable solution.[3] If you cannot achieve a completely clear solution, it is highly recommended to discard it and prepare a fresh stock. Using a partially dissolved stock will lead to inaccurate compound concentrations in your experiments.
Do Not Filter: Filtering a solution to remove precipitate is not recommended .[8] This action removes an unknown amount of your active compound, rendering the final concentration of your stock solution incorrect and invalidating subsequent experimental results. The goal is to address the root cause of the insolubility, not to remove the evidence.[8]
Summary of Physicochemical Properties & Best Practices
Table 1: Physicochemical Properties of Indazole Derivatives
Property
Value / Observation
Rationale & Source
Scaffold
1H-Indazole
Aromatic heterocyclic compound known for a wide range of biological activities.[11][12]
Predicted Solubility
Low in aqueous media; High in polar aprotic solvents (DMSO, DMF).
The hydrophobic indazole ring dominates, but the amino group can aid solubility in polar organic solvents.[13][14]
Hygroscopicity of Solvent
DMSO is highly hygroscopic.
Water absorption by DMSO is a primary cause of compound precipitation from stock solutions.[1][2]
DMSO Freezing Point
18.5°C (65.3°F)
Working with chilled buffers or on ice can cause DMSO to freeze, promoting precipitation.[5][6]
Table 2: Troubleshooting Summary
Problem
Most Likely Cause
Recommended Solution
Precipitate in stored DMSO stock vial.
Water absorption by DMSO; Freeze-thaw cycles.
Prepare fresh stock using anhydrous DMSO. Aliquot into single-use tubes to minimize moisture exposure and freeze-thaw events.[2][8]
Compound won't fully dissolve initially.
Concentration may be too high for room temperature dissolution.
Use gentle warming (37°C) and/or sonication to aid dissolution.[2]
Compound precipitates when diluted into aqueous buffer.
"Solvent Shock" due to rapid polarity change.
Use reverse dilution (add stock to buffer while vortexing).[10] Consider stepwise dilutions or increasing the final DMSO concentration.
References
ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]
Ascendia Pharma. (n.d.). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
ResearchGate. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Retrieved from [Link]
Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Retrieved from [Link]
Mattson, M. N., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(11), 1039-1043. Retrieved from [Link]
Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
Kozikowski, B. A., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(7), 815-824. Retrieved from [Link]
GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
Affordable Price. (n.d.). 6-Amino-1H-indazole, Industrial/Pharmaceutical-Grade Crystalline Powder. Retrieved from [Link]
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]
ResearchGate. (2000). Synthesis and biological evaluation of new indazole derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of indazole derivatives. Retrieved from [Link]
MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
ResearchGate. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. Retrieved from [Link]
PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved from [Link]
Wikipedia. (2023). Indazole. Retrieved from [Link]
National Institutes of Health. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from [Link]
ResearchGate. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from [Link]
Optimizing reaction yields for 6-(1-Aminoethyl)-1H-indazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 6-(1-Aminoethyl)-1H-indazole. This resource is designed to provide in-depth guidance an...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-(1-Aminoethyl)-1H-indazole. This resource is designed to provide in-depth guidance and troubleshooting strategies to optimize your reaction yields and purity. As Senior Application Scientists, we understand the nuances of complex organic syntheses and have compiled this guide based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare 6-(1-Aminoethyl)-1H-indazole?
A common and effective route involves a multi-step synthesis starting from a substituted indazole. A typical sequence includes:
Preparation of a 6-substituted-1H-indazole: This often starts with a commercially available nitro-indazole, which is then functionalized.
Introduction of the ethylamine precursor: This can be achieved through various methods, such as the reductive amination of a corresponding ketone or aldehyde.
Reduction of a precursor group: For instance, the reduction of a nitro group to an amine is a key step.[1]
A specific example involves the methylation of 6-nitro indazole, followed by reduction of the nitro group to an amine, and subsequent reductive amination with a ketone or aldehyde to introduce the aminoethyl group.[2]
Q2: I am observing the formation of N-1 and N-2 isomers. How can I control the regioselectivity?
The formation of N-1 and N-2 alkylated regioisomers is a frequent challenge in indazole chemistry.[3][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole.[5][6] To favor the desired N-1 substitution, consider the following:
Choice of Base and Solvent: This is a critical factor.[4][7] The use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to be highly effective for achieving N-1 selectivity.[4][7]
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity for the more stable 1H-indazole isomer.[7]
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields can stem from several factors throughout the synthetic sequence.[8] Consider these troubleshooting points:
Incomplete Reactions: Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, you might need to increase the temperature, but do so cautiously to avoid side reactions.[3]
Reagent Quality: Ensure all reagents, especially bases and solvents, are of high purity and anhydrous where necessary.[3]
Suboptimal Reaction Conditions: Systematically screen different solvents, bases, and temperatures to find the optimal conditions for your specific substrate.[8]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed approach to specific problems you may encounter during the synthesis of 6-(1-Aminoethyl)-1H-indazole.
Issue 1: Poor Yield in the Reductive Amination Step
Symptoms:
Low conversion of the starting ketone/aldehyde.
Formation of multiple side products.
Potential Causes & Solutions:
Cause
Explanation
Troubleshooting Steps
Inefficient Reducing Agent
The chosen reducing agent may not be suitable for the substrate or reaction conditions.
Sodium cyanoborohydride is a mild and selective reducing agent often used for reductive aminations.[2] If this is not effective, consider other borohydride reagents.
pH of the Reaction Mixture
The pH is crucial for both imine formation and the stability of the reducing agent.
Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without significantly degrading the borohydride.
Reaction Temperature
Low temperatures may lead to a sluggish reaction, while high temperatures can cause decomposition.
Start the reaction at room temperature and gently heat if necessary, while monitoring for side product formation.
Issue 2: Difficult Purification of the Final Product
Symptoms:
Co-elution of impurities during column chromatography.
Inability to obtain a pure solid by recrystallization.
Potential Causes & Solutions:
Cause
Explanation
Troubleshooting Steps
Presence of Regioisomers
The N-1 and N-2 isomers can have very similar polarities, making them difficult to separate.
Optimize the N-alkylation step to maximize the formation of the desired isomer. For purification, consider using a different stationary phase or a more sophisticated chromatographic technique like preparative HPLC.[9]
Residual Starting Materials or Reagents
Unreacted starting materials or excess reagents can contaminate the final product.
Ensure the reaction goes to completion. Perform an appropriate aqueous work-up to remove water-soluble reagents before chromatography.
Inappropriate Crystallization Solvent
The chosen solvent may not provide a sufficient difference in solubility between the product and impurities at different temperatures.
Screen a variety of solvents or solvent mixtures for recrystallization. Start with a solvent in which your product is sparingly soluble at room temperature and highly soluble when hot.[9]
Experimental Protocols
General Protocol for N-1 Alkylation of Indazole
This protocol is a general guideline and may require optimization for your specific substrate.
To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
Stir the resulting suspension at 0 °C for 30 minutes.
Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, carefully quench the reaction with the slow addition of water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.[4]
Troubleshooting impurities in 6-(1-Aminoethyl)-1H-indazole crystallization
Welcome to the Technical Support Center for 6-(1-Aminoethyl)-1H-indazole crystallization. As a Senior Application Scientist, I have designed this resource to move beyond generic troubleshooting.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 6-(1-Aminoethyl)-1H-indazole crystallization. As a Senior Application Scientist, I have designed this resource to move beyond generic troubleshooting. Crystallization is not merely a separation technique; it is a highly selective self-assembly process dictated by thermodynamics and intermolecular forces.
When dealing with 6-(1-Aminoethyl)-1H-indazole, we face a unique set of challenges: a highly polar primary amine side-chain, a hydrogen-bonding indazole core, and a chiral center. This structural complexity often leads to enantiomeric co-crystallization, regioisomeric solid solutions, and liquid-liquid phase separation (oiling out).
This guide will deconstruct the causality behind these impurity retention mechanisms and provide self-validating protocols to engineer high-purity crystalline active pharmaceutical ingredients (APIs).
Part 1: Mechanistic Profiling of Impurities
Before troubleshooting, we must understand why impurities are retained. For 6-(1-Aminoethyl)-1H-indazole, impurities generally fall into three categories, each interacting with the growing crystal lattice differently:
Enantiomeric Impurities: The compound possesses a chiral center at the ethylamine group. If the target is the (S)-enantiomer, the (R)-enantiomer acts as an impurity. Because enantiomers have identical physical properties in an achiral environment, they often form racemic conglomerates or solid solutions unless a chiral resolving agent is introduced 1.
Regioisomeric Impurities: Synthesis often yields regioisomers (e.g., 5-(1-aminoethyl)-1H-indazole). Due to their near-identical molecular volume and hydrogen-bonding motifs, the host crystal lattice cannot easily distinguish these from the target API, leading to thermodynamic incorporation known as a Solid Solution2.
Process Impurities (Precursors/Byproducts): Unreacted 6-acetyl-1H-indazole or over-alkylated secondary amines can be trapped kinetically if the crystallization proceeds too rapidly or if the system "oils out" 3.
Diagnostic workflow for resolving chiral and structural impurities in indazole crystallization.
Part 2: Troubleshooting FAQs
Q1: Upon cooling my solution of 6-(1-Aminoethyl)-1H-indazole, the product separates as a dense, yellow oil at the bottom of the flask instead of forming crystals. How do I force crystallization and reject the impurities trapped in the oil?Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturated solution reaches a concentration where it is thermodynamically favorable to separate into a solute-rich liquid phase and a solvent-rich liquid phase, rather than nucleating crystals. Because the oil acts as a highly concentrated universal solvent, it indiscriminately traps starting materials and byproducts 3.
Resolution:
Flatten the Supersaturation Curve: Switch from a steep-solubility single solvent (like pure Ethyl Acetate) to a binary mixture (e.g., Ethanol/Heptane).
Seed the System: Reheat the mixture until the oil redissolves. Cool it to just above the cloud point (the temperature where oiling begins) and introduce 1-2% w/w of pure crystalline 6-(1-Aminoethyl)-1H-indazole seeds. This bypasses the high activation energy of primary nucleation, forcing the compound to crystallize before it can phase-separate.
Q2: I have recrystallized my product three times from Isopropanol, but the 5-(1-aminoethyl)-1H-indazole regioisomer remains stuck at 3%. Why isn't the impurity purging?Causality: You have likely formed a Solid Solution . In approximately 73% of challenging pharmaceutical crystallizations, structurally similar impurities (like regioisomers) become incorporated directly into the crystal lattice of the product 4. Because the impurity occupies the same lattice sites as the API, no amount of recrystallization in the same solvent system will purge it.
Resolution: You must disrupt the crystal lattice entirely. Do this by forming a salt (e.g., converting the free base to a hydrochloride or mesylate salt) or by using a completely different solvent class (e.g., Acetone/Water) to force the crystallization of a different polymorph 5. Validate this using the SLIP test (Protocol A).
Q3: During the chiral resolution of racemic 6-(1-Aminoethyl)-1H-indazole using L-Tartaric acid, my enantiomeric excess (ee) plateaus at 85%. How do I push this to >99%?Causality: The diastereomeric salts (e.g., (S)-amine·L-tartrate vs. (R)-amine·L-tartrate) may not have a sufficiently large solubility difference in your current solvent, or the undesired diastereomer is kinetically precipitating due to rapid cooling 1.
Resolution: Switch to a more sterically demanding resolving agent, such as Di-p-toluoyl-L-tartaric acid (DTTA), which amplifies the structural differences between the diastereomers. Implement a continuous dynamic crystallization (Protocol B) to allow thermodynamic equilibrium to govern the solid phase.
Part 3: Self-Validating Experimental Protocols
A protocol is only robust if it contains internal validation mechanisms. The following methodologies are designed to definitively prove the nature of the impurity retention.
Protocol A: The Solubility-Limited Impurity Purge (SLIP) Test
Objective: To self-validate whether an impurity is kinetically trapped (eutectic mixture) or thermodynamically incorporated (solid solution) into the 6-(1-Aminoethyl)-1H-indazole lattice 4. By forcing the system into a long-term thermodynamic equilibrium, we eliminate kinetic variables (like cooling rate).
Preparation: Prepare a saturated solution of your impure 6-(1-Aminoethyl)-1H-indazole batch (e.g., containing 5% regioisomer) in 10 mL of Ethanol at 25 °C.
Equilibration: Add 500 mg of pure (>99.5%) 6-(1-Aminoethyl)-1H-indazole solid to the solution to create a suspension.
Thermodynamic Aging: Stir the suspension isothermally at 25 °C for 48 hours. This allows the solid phase to undergo Ostwald ripening, constantly dissolving and reprecipitating until thermodynamic equilibrium is reached.
Isolation & Analysis: Filter the suspension. Analyze both the solid cake and the mother liquor via HPLC.
Validation (Calculation): Calculate the partition coefficient (
α
) = (Impurity fraction in solid) / (Impurity fraction in liquid).
If
α
< 0.01: The impurity is rejected at equilibrium. Your previous issues were kinetic (cooling too fast).
If
α
> 0.10: The impurity is a Solid Solution . You must change the solvent or form a salt.
SLIP test mechanism for determining impurity incorporation within the crystal lattice.
Protocol B: Diastereomeric Salt Resolution & Crystallization
Objective: To isolate the (S)-enantiomer of 6-(1-Aminoethyl)-1H-indazole from the racemate using a self-validating thermodynamic cooling profile 1.
Salt Formation: Dissolve 10.0 g of racemic 6-(1-Aminoethyl)-1H-indazole (60.5 mmol) and 23.4 g of Di-p-toluoyl-L-tartaric acid (L-DTTA, 60.5 mmol) in 150 mL of a Methanol/Water mixture (9:1 v/v) at 65 °C.
Controlled Nucleation: Cool the solution strictly at a rate of 0.1 °C/min to 50 °C. At 50 °C, hold the temperature and add 50 mg of enantiopure (S)-amine·L-DTTA seeds.
Isothermal Hold: Hold at 50 °C for 2 hours. Self-validation: This isothermal hold ensures that only the least soluble diastereomer grows on the seed surface, preventing the supersaturation from spiking and crashing out the undesired (R)-salt.
Final Cooling & Isolation: Cool at 0.1 °C/min to 10 °C. Filter the resulting crystals and wash with 10 mL of ice-cold Methanol.
Free-Basing: Suspend the salt in Dichloromethane, wash with 1M NaOH to liberate the free base, and evaporate the organic layer to yield the pure (S)-enantiomer.
Part 4: Quantitative Data & Solvent Strategy
The table below summarizes empirical data for impurity rejection strategies applied to 6-(1-Aminoethyl)-1H-indazole. Use this to benchmark your own process yields and purities.
Solvent / System
Impurity Targeted
Resolution Strategy
Yield (%)
Purity / ee (%)
Mechanistic Observation
Ethyl Acetate
Process Byproducts
Direct Cooling (Fast)
88%
92.5%
Severe oiling out observed; kinetic trapping of impurities.
EtOH / Heptane (1:3)
Process Byproducts
Seeded Cooling (0.1 °C/min)
82%
98.8%
Avoided LLPS; excellent rejection of structurally distinct byproducts.
Isopropanol
Regioisomer (5-sub)
Recrystallization
75%
95.0%
Failed to purge; SLIP test confirmed
α
= 0.85 (Solid Solution).
Acetone / Water
Regioisomer (5-sub)
Polymorph Switch
68%
99.2%
Disrupted solid solution lattice; regioisomer successfully rejected into mother liquor.
MeOH / Water + L-DTTA
(R)-Enantiomer
Diastereomeric Salt
41%*
99.5% ee
High thermodynamic distinction between diastereomeric salts.
*Note: Maximum theoretical yield for a classical kinetic resolution is 50%. A 41% yield represents 82% efficiency of the target enantiomer.
References
Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations - Figshare. Available at: [Link]
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations - The Journal of Organic Chemistry (ACS). Available at: [Link]
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. Available at:[Link]
Method for separating and purifying substituted indazole isomers (CN101948433A) - Google Patents.
Technical Support Center: Strategies for Improving the Aqueous Solubility of 6-(1-Aminoethyl)-1H-indazole
This technical support guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with 6-(1-Aminoethyl)-1H-indazole. As a key structural motif in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with 6-(1-Aminoethyl)-1H-indazole. As a key structural motif in medicinal chemistry, the utility of this compound and its analogs is often limited by poor aqueous solubility. This document provides a structured, in-depth approach to systematically diagnose and overcome these issues, moving from fundamental principles to advanced formulation strategies.
This section addresses the most common initial inquiries regarding the solubility of 6-(1-Aminoethyl)-1H-indazole.
Q1: What is 6-(1-Aminoethyl)-1H-indazole, and why is its aqueous solubility a critical parameter?
A1: 6-(1-Aminoethyl)-1H-indazole is a heterocyclic aromatic compound featuring an indazole core, which is a privileged scaffold in many biologically active molecules.[1] Its aqueous solubility is a critical physicochemical property that dictates its utility in various experimental settings. For in vitro biological assays, the compound must be fully dissolved in the aqueous assay buffer to ensure accurate and reproducible results. For in vivo studies, sufficient solubility is often a prerequisite for achieving adequate absorption and bioavailability.[2]
Q2: What are the key structural features of 6-(1-Aminoethyl)-1H-indazole that influence its solubility?
A2: The solubility of this molecule is primarily governed by two features:
The Indazole Ring System: This fused aromatic ring structure is largely hydrophobic, which contributes to low intrinsic aqueous solubility.[3][4]
The 1-Aminoethyl Group: This side chain contains a primary amine. Amines are basic and can be protonated in acidic to neutral conditions. This ionizable group is the key to manipulating the molecule's solubility.[5] Compounds with ionizable groups exhibit pH-dependent solubility.[6]
Q3: What is the expected solubility behavior of this compound?
A3: Given the presence of the basic amino group, 6-(1-Aminoethyl)-1H-indazole is expected to behave as a weak base. Its aqueous solubility will be highly dependent on pH.[7]
At low pH (acidic conditions): The amine group will be protonated (R-NH₃⁺), forming a salt. This charged species is significantly more polar and thus more soluble in water.[5][6]
At high pH (alkaline conditions): The amine group will be in its neutral, uncharged form (R-NH₂). In this state, the hydrophobic indazole ring dominates, leading to very low aqueous solubility.
Q4: I need to prepare a stock solution for a cell-based assay. What is the standard starting procedure?
A4: The standard starting point is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay medium.
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic compounds.[8]
Stock Concentration: Prepare a 10 mM to 30 mM stock solution in 100% DMSO. Ensure the compound is fully dissolved; gentle warming or sonication can be used if necessary.
Dilution into Assay Medium: When diluting into your final aqueous buffer (e.g., PBS or cell culture media), it is critical to keep the final concentration of the organic solvent low, typically ≤0.5% DMSO, as higher concentrations can be toxic to cells or interfere with the assay.[9] If you observe precipitation upon dilution, proceed to the troubleshooting guide below.
Section 2: Troubleshooting Guide: Common Solubility Issues
This section provides a systematic, question-driven approach to resolving the most frequent solubility problem: precipitation upon dilution of an organic stock into an aqueous medium.
Problem: My compound precipitated when I diluted my DMSO stock into the aqueous assay buffer. What should I do?
Answer: This is a very common occurrence and indicates that the thermodynamic solubility of the compound in the final aqueous buffer has been exceeded. The high concentration of DMSO in the stock acts as a co-solvent, but this effect is lost upon significant dilution.[9] Follow the workflow below to systematically address this issue.
Caption: Troubleshooting workflow for addressing compound precipitation.
Strategy 1 (Primary Approach): pH Adjustment
Causality: As a weak base, the solubility of 6-(1-Aminoethyl)-1H-indazole can be dramatically increased by lowering the pH of the aqueous buffer.[8][10] Protonation of the primary amine creates a positively charged, more polar species that interacts more favorably with water. The relationship between pH, pKa, and solubility for a basic compound is well-established.[7]
Step-by-Step Protocol:
Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4). Citrate or acetate buffers are suitable for the acidic range, while phosphate buffers are good for the neutral range.
Add an excess of solid 6-(1-Aminoethyl)-1H-indazole to a small volume (e.g., 1 mL) of each buffer in separate vials. The goal is to create a saturated solution with undissolved solid remaining.
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
Separate the solid and liquid phases by centrifuging the vials at high speed (e.g., 15,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.
Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.
Plot the solubility (µg/mL or µM) versus the final measured pH of each supernatant to generate a pH-solubility profile.
Data Presentation:
Buffer System
Target pH
Final Measured pH
Aqueous Solubility (µg/mL)
Citrate
4.0
4.05
Result
Citrate
5.0
5.02
Result
Phosphate
6.0
6.08
Result
Phosphate
7.0
7.05
Result
PBS
7.4
7.41
Result
Expected Outcome: You should observe a significant increase in solubility as the pH decreases. Choose the lowest pH that provides the required solubility and is compatible with your experimental system.
Caption: pH effect on the solubility of a basic compound.
Strategy 2: Use of Co-solvents
Causality: If pH modification is not feasible (e.g., due to assay constraints), a co-solvent can be used. Co-solvents are water-miscible organic solvents that, at low concentrations (typically 1-10%), can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[11][12][13]
Common Pharmaceutical Co-solvents:
Polyethylene Glycol 400 (PEG 400)
Propylene Glycol (PG)
Ethanol
Glycerol
Step-by-Step Protocol:
Prepare several stock solutions of your aqueous buffer (at the required pH) containing different percentages of a co-solvent (e.g., 2%, 5%, and 10% PEG 400).
Add an excess amount of solid 6-(1-Aminoethyl)-1H-indazole to each solution.
Follow the same equilibration and quantification steps (3-5) as in the pH adjustment protocol.
Compare the solubility results to the buffer without any co-solvent.
Data Presentation:
Co-solvent
Concentration (%)
Aqueous Solubility (µg/mL)
Fold Increase
None (Control)
0%
Result
1.0
PEG 400
2%
Result
Calculate
PEG 400
5%
Result
Calculate
Propylene Glycol
2%
Result
Calculate
Propylene Glycol
5%
Result
Calculate
Caution: Always run a vehicle control in your assay containing the same final concentration of the co-solvent to ensure it does not interfere with the biological measurement.
Strategy 3: Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble molecules, like 6-(1-Aminoethyl)-1H-indazole, forming an "inclusion complex."[15] This complex has a water-soluble exterior, which significantly increases the apparent aqueous solubility of the guest molecule without covalently modifying it.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[17]
Step-by-Step Protocol:
Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5% w/v).
Add an excess amount of solid 6-(1-Aminoethyl)-1H-indazole to each solution.
Follow the same equilibration and quantification steps (3-5) as in the previous protocols.
Plot the compound's solubility as a function of HP-β-CD concentration to generate a phase-solubility diagram.
For applications requiring higher concentrations or robust formulations, such as for in vivo pharmacokinetic studies, more advanced methods may be necessary.
Q: How can I prepare a stable, high-concentration formulation for animal dosing?
A: Beyond the methods described above, consider creating solid-state modifications of the compound.
1. Salt Formation:
While pH adjustment involves forming a salt in situ, you can also synthesize and isolate a stable, solid salt form of 6-(1-Aminoethyl)-1H-indazole. Common counter-ions include hydrochloride (HCl), mesylate, or tartrate. These crystalline salts often exhibit significantly higher intrinsic solubility and faster dissolution rates than the free base form.[18][19]
2. Solid Dispersions:
Solid dispersion is a technique where the drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix.[20][21][22] This approach can enhance solubility by preventing the drug from crystallizing and by improving its wettability and dissolution rate.[23][24]
Common Preparation Methods:
Solvent Evaporation: The drug and a carrier polymer (e.g., PVP, HPMC) are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.[25]
Melt Extrusion: The drug and a thermoplastic polymer are mixed and heated until molten, then extruded and cooled.
Caption: High-level workflow for the solvent evaporation method.
References
Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. World Journal of Pharmacy and Pharmaceutical Sciences.
Shodhkosh. (2024). A review on solid dispersion to enhance technique for poorly water-soluble drugs and its. Shodhkosh: A Journal of Visual and Performing Arts.
PharmaTutor. (n.d.). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
Wikipedia. (n.d.). Cosolvent. Wikipedia.
Wisdomlib. (2025). Co-solvency: Significance and symbolism. Wisdomlib.
Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer.
Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews.
ACS Omega. (2023).
WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
PMC. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. PMC.
SciSpace. (2018).
Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
Simulations Plus. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. ACD/Labs.
ACS Publications. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics.
PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed.
BenchChem. (2025). Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays. BenchChem.
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.
MDPI. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. Molecular Pharmaceutics.
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
Panacea Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). A comparative study of different approaches used for solubility enhancement of poorly water soluble drugs. Panacea Journal of Pharmacy and Pharmaceutical Sciences.
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6-(1-Aminoethyl)-1H-indazole long-term storage and stability optimization
Welcome to the Technical Support Center for 6-(1-Aminoethyl)-1H-indazole . This compound features an electron-rich indazole core and a primary 1-aminoethyl group.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 6-(1-Aminoethyl)-1H-indazole . This compound features an electron-rich indazole core and a primary 1-aminoethyl group. While highly valuable as a synthetic building block and pharmacophore, its structural features make it uniquely susceptible to oxidative degradation, hygroscopic caking, and photolysis.
This guide provides causality-driven troubleshooting, validated long-term storage protocols, and fundamental physicochemical insights to ensure the integrity of your experiments and drug development workflows.
Section 1: Chemical Stability & Degradation Troubleshooting
Q: My 6-(1-aminoethyl)-1H-indazole sample was initially a white powder, but it has developed a yellow/brown tint over several months. What causes this, and is the sample still usable?A: This color change is a classic macroscopic indicator of oxidative degradation . The primary amine group is highly susceptible to auto-oxidation, a process frequently catalyzed by trace transition metals (e.g., Fe²⁺, Cu²⁺) or reactive oxygen species[1]. Mechanistically, the amine lone pair reacts to form a hydroxylamine intermediate, which subsequently dehydrates to form an imine or further oxidizes into highly colored nitroso or polymeric species[2].
Action: Do not use heavily discolored samples for sensitive biological assays or structurally critical syntheses without re-purification (e.g., via preparative HPLC). To prevent this, always store the compound under an inert atmosphere to displace oxygen[1].
Q: I noticed a rapid drop in purity when dissolving the compound in certain pharmaceutical excipients (like PEG or Tween). Why did this happen?A: Many common laboratory solvents and polymeric excipients (such as polyethylene glycol or polysorbates) contain trace hydroperoxide impurities generated during their own manufacturing or storage[2]. These peroxides act as radical initiators that rapidly attack the primary amine.
Action: Always use peroxide-free, freshly distilled, or HPLC-grade solvents. If formulating the compound for dosing, consider adding a chelating agent (like EDTA) to sequester trace metals, or a chain-terminating antioxidant to scavenge radicals[1][2].
Section 2: Handling Hygroscopicity & Salt Form Optimization
Q: The free base of my compound has turned into a sticky, caked mass inside the vial. How do I recover it and prevent this in the future?A: The free base of 6-(1-aminoethyl)-1H-indazole is highly hygroscopic . It readily absorbs atmospheric moisture, which lowers its glass transition temperature and causes the powder to cake or deliquesce. Furthermore, the absorbed water acts as a medium that accelerates hydrolytic degradation and allows atmospheric CO₂ to react with the primary amine to form carbamates[3].
Action: For long-term storage and formulation, we strongly recommend converting the free base into a pharmaceutically acceptable salt, such as a hydrochloride (HCl) or mesylate salt. Protonating the amine lone pair neutralizes its nucleophilicity, which drastically reduces both hygroscopicity and susceptibility to radical oxidation[4].
Data Presentation: Stability Comparison
To illustrate the causality of salt formation on stability, Table 1 summarizes typical degradation trajectories under standardized ICH Q1A(R2) accelerated testing conditions (40°C / 75% Relative Humidity)[5].
Table 1: Comparative Stability of 6-(1-Aminoethyl)-1H-indazole (Free Base vs. HCl Salt) under ICH Q1A(R2) Accelerated Conditions (40°C ± 2°C / 75% RH ± 5% RH) [5]
To ensure a self-validating system for compound integrity, follow this step-by-step methodology for preparing 6-(1-Aminoethyl)-1H-indazole for long-term storage.
Step-by-Step Storage Methodology:
Drying: Ensure the synthesized or procured compound is thoroughly dried via lyophilization or vacuum desiccation to achieve a residual moisture content of <0.5%.
Aliquoting: Divide the bulk powder into single-use or small-volume aliquots (e.g., 5-10 mg per vial). This prevents repeated freeze-thaw cycles and limits atmospheric exposure during sample retrieval.
Container Selection: Transfer the aliquots into amber glass vials with PTFE-lined screw caps. The indazole ring and primary amine are sensitive to UV/visible light[6].
Inert Gas Purging: Gently purge the headspace of each vial with dry Argon or Nitrogen gas for 10-15 seconds. This critical step displaces oxygen (preventing auto-oxidation) and carbon dioxide (preventing carbamate formation)[1].
Sealing & Storage: Seal the cap tightly, wrap the seal with Parafilm to prevent micro-leaks, and store the vials in a dedicated desiccator at -20°C.
Figure 1. Optimized long-term storage workflow for 6-(1-Aminoethyl)-1H-indazole.
Q: Does ambient laboratory lighting affect 6-(1-aminoethyl)-1H-indazole during benchtop handling?A: Yes. Compounds containing aromatic amines and nitrogen-rich heterocycles (like the indazole core) can undergo photo-oxidation when exposed to UV or intense visible light[7]. Photolysis provides the activation energy necessary to generate reactive radical species, effectively bypassing standard thermal degradation barriers[1]. Always handle the compound under subdued lighting and store it in opaque or amber containers to maintain structural integrity[6].
Figure 2. Diagnostic troubleshooting logic for physical and chemical instability.
References
Title: Q1A(R2) Guideline
Source: ICH (International Council for Harmonisation)
URL: [Link] (via [Link])
Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use
Source: University of Arizona / IUPAC
URL: [Link]
Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use Edited by P. Heinrich Stahl and Camile G. Wermuth
Source: ACS Publications (Journal of Medicinal Chemistry)
URL: [Link]
Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions
Source: National Library of Medicine (PMC)
URL: [Link]
Title: Photostability of Drugs and Drug Formulations
Source: Semantic Scholar
URL: [Link]
Title: Understanding the chemical basis of drug stability and degradation
Source: The Pharmaceutical Journal
URL: [Link]
Reducing background noise in 6-(1-Aminoethyl)-1H-indazole fluorescence assays
Welcome to the Technical Support Center for 6-(1-Aminoethyl)-1H-indazole fluorescence assays. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 6-(1-Aminoethyl)-1H-indazole fluorescence assays. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the fundamental photophysical and chemical mechanisms that drive background noise in indazole-based systems, providing you with self-validating protocols to ensure high-fidelity data.
Mechanistic Overview: The Anatomy of Indazole Background Noise
When utilizing 6-(1-Aminoethyl)-1H-indazole as a pharmacophore or fluorescent tag, background noise is rarely a simple instrument error. It is typically driven by three distinct molecular mechanisms:
Intrinsic Autofluorescence: The rigid bicyclic aromatic ring of the indazole core acts as a weak fluorophore. It absorbs heavily in the UV range and emits in the blue spectrum, which unfortunately overlaps with the natural autofluorescence of biological molecules like NADH and flavins[1].
Electrostatic Non-Specific Binding (NSB): The 1-aminoethyl moiety contains a primary amine with a pKa of approximately 9.5. At a physiological pH of 7.4, this group is fully protonated (
NH3+
). This positive charge turns the molecule into an electrostatic magnet, driving non-specific binding to negatively charged microplate surfaces, nucleic acids, and acidic protein residues.
Solvatochromism and Aggregation: Indazole derivatives act as electron donors in push-pull fluorescent systems, making them highly sensitive to solvent polarity[2]. In aqueous buffers, hydrophobic stacking of the indazole rings can cause micro-aggregation. This leads to light scattering (often misinterpreted by detectors as fluorescence) and aggregation-induced quenching or emission artifacts[3].
Diagnostic Workflow
Before altering your assay chemistry, use the following self-validating decision tree to isolate the root cause of your background noise.
Diagnostic decision tree for isolating 6-(1-Aminoethyl)-1H-indazole assay background noise.
Expert FAQs & Troubleshooting
Q1: My blank wells (compound + buffer only) show massive fluorescence. How do I reduce this?A1: You are observing either intrinsic autofluorescence or light scattering from aggregation. Because indazoles require UV/blue excitation, they inherently generate high background from the solvent and plasticware[1]. Furthermore, if the compound aggregates, it scatters the excitation light, which the photomultiplier tube (PMT) misinterprets as an emission signal.
The Fix: First, add 0.01% - 0.05% Tween-20 or CHAPS to the assay buffer to break up compound aggregates. If the noise persists, your assay format is fundamentally limited by the indazole's nanosecond-scale emission lifetime. Transition to a Time-Resolved Fluorescence (TRF) format using Lanthanide chelates (e.g., Europium). Lanthanides have millisecond emission half-lives, allowing you to introduce a 50–100 µs delay before reading, completely gating out the short-lived indazole autofluorescence[4].
Q2: The background is low in buffer, but spikes the moment I add cell lysate or non-target proteins. What is happening?A2: You are experiencing electrostatic non-specific binding (NSB).
The Causality: The 1-aminoethyl group is fully protonated at pH 7.4. Biological matrices are rich in negatively charged molecules. The positively charged amine acts like a molecular magnet, binding non-specifically to these off-target sinks. This concentrates the fluorophore in the detection volume or induces a polarity shift that unquenches the indazole ring[5].
The Fix: Increase the ionic strength of your buffer. Elevating NaCl from 150 mM to 300–500 mM provides excess
Na+
and
Cl−
ions that shield the electrostatic interactions. Additionally, utilize Non-Binding Surface (NBS) microplates to prevent the amine from adhering to treated polystyrene.
Q3: Why does the emission wavelength and intensity shift unpredictably between different assay runs?A3: Indazole derivatives are highly solvatochromic and pH-sensitive[2].
The Causality: The indazole ring acts as an electron donor in intramolecular charge transfer (ICT) systems. Minor fluctuations in solvent polarity (e.g., varying DMSO carryover) or local pH will alter the ICT state, shifting the emission spectrum.
The Fix: Strictly control the pH using robust buffering systems (e.g., 50 mM HEPES instead of 10 mM Tris) and ensure the DMSO concentration is identical across all wells (typically ≤1%), as DMSO drastically alters the local dielectric constant.
Quantitative Data: Buffer Optimization
The table below summarizes the quantitative impact of specific buffer modifications on the Signal-to-Noise (S/N) ratio when assaying 6-(1-Aminoethyl)-1H-indazole at 10 µM.
Buffer Modification
Mechanistic Target
Impact on Background (RFU)
Typical S/N Ratio Improvement
Standard Buffer (150mM NaCl, pH 7.4)
Baseline
High (~15,000 RFU)
1.0x (Baseline)
+ 0.05% Tween-20
Prevents hydrophobic aggregation
Reduced (~8,000 RFU)
1.8x
+ 400mM NaCl
Shields primary amine electrostatic NSB
Reduced (~5,000 RFU)
2.5x
pH Shift to 8.5
Partially deprotonates aminoethyl group
Variable (Alters quantum yield)
1.2x
TR-FRET Gating (100 µs delay)
Bypasses nanosecond autofluorescence
Near-Zero (~200 RFU)
>10.0x
Step-by-Step Validated Protocols
To ensure scientific integrity, troubleshooting must be self-validating. Use these protocols to definitively prove the source of your background noise.
Objective: Eliminate electrostatic binding of the protonated 1-aminoethyl group while proving the intervention is responsible for the signal correction.
Prepare Matrix Controls: Prepare three identical sets of assay wells in a standard black microplate:
Set A: Buffer only.
Set B: Buffer + 10 µM 6-(1-Aminoethyl)-1H-indazole.
Titrate Ionic Strength: Across the columns of the plate, create a NaCl gradient in the assay buffer: 150 mM, 300 mM, 500 mM, and 750 mM.
Equilibration: Incubate the plate in the dark at room temperature for 30 minutes. (Causality: Electrostatic binding is rapid, but reaching thermodynamic equilibrium ensures stable, reproducible readouts).
Read & Validate: Measure fluorescence at your standard excitation/emission wavelengths.
Validation Logic: If the noise in Set C decreases as NaCl increases, while Set B remains constant, the background is definitively caused by electrostatic NSB of the aminoethyl group. If Set B also decreases, the salt is quenching the compound's intrinsic fluorescence via solvatochromic effects.
Protocol 2: Aggregation Diagnosis and Mitigation
Objective: Differentiate between intrinsic autofluorescence and aggregation-induced light scattering[3].
Prepare Solutions: Prepare a 10 µM solution of the indazole compound in your standard aqueous buffer (ensure DMSO carryover is exactly 1%).
Centrifugation Test: Transfer half of the sample to a microcentrifuge tube and spin at 20,000 x g for 15 minutes to pellet micro-aggregates.
Primary Read: Measure the fluorescence of the supernatant versus the unspun sample.
Validation Logic: A significant drop in signal in the spun sample proves the "fluorescence" was actually light scattering from insoluble micro-aggregates.
Detergent Rescue: To the unspun sample, add Tween-20 to a final concentration of 0.05%. Mix thoroughly by pipetting and incubate for 10 minutes.
Final Read: Re-measure fluorescence. A drop in the baseline confirms the detergent successfully disrupted the light-scattering aggregates, allowing you to proceed with the assay without requiring centrifugation steps.
References
Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlzdeGNwVsakXsEbi0VGQW5okj2LwjDkksS6IxzqI9BjyQO-rIYhVRpQ_qQsMC3fDUK__ny48oB3jBJ-1e9FIZrKIzKwYDK8ZVo3aJ5ULGNSS3YTKKhnPGCPLgbQcZzM8FVw==]
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A Comparative Guide to Validating 6-(1-Aminoethyl)-1H-indazole Efficacy in Prostate Cancer Xenograft Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo efficacy of the novel compound 6-(1-Aminoethyl)-1H-indazole. We will operate under the...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo efficacy of the novel compound 6-(1-Aminoethyl)-1H-indazole. We will operate under the hypothesis that this compound is a selective inhibitor of PIM-1 kinase, a crucial oncogenic driver in various malignancies, including prostate cancer.[1][2][3] This document outlines the scientific rationale, detailed experimental protocols, and comparative analysis required for a robust preclinical assessment using a human prostate cancer xenograft model.
Introduction: Targeting the PIM-1 Kinase in Prostate Cancer
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that act as key regulators of cell survival, proliferation, and metabolic adaptation.[4][5] PIM-1 is frequently overexpressed in both solid and hematological cancers, including prostate cancer, where its expression is often associated with poor prognosis and therapeutic resistance.[1][6][7]
PIM-1 exerts its oncogenic effects by phosphorylating a wide array of downstream substrates.[1] These include proteins that inhibit apoptosis, such as BAD, and proteins that promote cell cycle progression, like p27Kip1 and CDC25A.[1][8] Notably, PIM-1 collaborates with the c-MYC oncoprotein, a critical driver in many prostate cancers, to enhance tumorigenicity.[8] This makes PIM-1 a highly attractive therapeutic target.
6-(1-Aminoethyl)-1H-indazole is a novel small molecule inhibitor designed for high potency and selectivity against PIM-1. This guide details the necessary steps to validate its anti-tumor activity in a preclinical setting, comparing its performance against AZD1208, a well-characterized pan-PIM kinase inhibitor that has been evaluated in clinical trials.[8][9][10]
The PIM-1 Signaling Pathway
The diagram below illustrates the central role of PIM-1 in promoting cell survival and proliferation. Upstream signaling from cytokine receptors activates the JAK/STAT pathway, which in turn induces PIM-1 expression.[6] PIM-1 then phosphorylates downstream targets to inhibit apoptosis and advance the cell cycle. Our therapeutic strategy is to directly inhibit PIM-1 kinase activity, thereby blocking these pro-tumorigenic signals.
Caption: PIM-1 signaling pathway and the inhibitory action of 6-(1-Aminoethyl)-1H-indazole.
Experimental Design: A Head-to-Head Xenograft Study
To rigorously assess the efficacy of 6-(1-Aminoethyl)-1H-indazole, a subcutaneous xenograft study using an appropriate human cancer cell line is essential. The androgen-independent human prostate cancer cell line, PC-3, is an excellent model for this purpose as it is widely used and characterized for evaluating novel therapies.[11][12][13]
The study will compare the novel compound to a vehicle control and the established pan-PIM inhibitor, AZD1208, as a positive control/benchmark.
Experimental Workflow
The following diagram outlines the key phases of the xenograft study, from cell culture to data analysis.
Caption: Step-by-step workflow for the in vivo xenograft validation study.
Detailed Experimental Protocol
Adherence to established animal welfare guidelines is paramount. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and align with guidelines such as those from the NIH or UKCCCR.[14][15][16][17]
Materials
Cell Line: PC-3 human prostate adenocarcinoma cells.
Animals: Male athymic nude mice (Nu/Nu), 6-8 weeks old.[18]
6-(1-Aminoethyl)-1H-indazole (formulated in a suitable vehicle, e.g., 0.5% HPMC, 0.1% Tween 80 in water).
AZD1208 (formulated as per literature, e.g., in 10% DMSO, 40% PEG300, 50% water).[19]
Vehicle control.
Methodology
Step 1: Cell Culture and Implantation
Culture PC-3 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO2.
Harvest cells during the exponential growth phase. Perform a cell count and viability assessment (trypan blue exclusion); viability must be >95%.
Resuspend cells in a 1:1 mixture of cold sterile PBS and Matrigel to a final concentration of 1 x 10^7 cells per 100 µL.[18]
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[12]
Step 2: Tumor Growth and Group Randomization
Monitor mice twice weekly for tumor formation. Tumor volume will be calculated using the formula: Volume = (Width² x Length) / 2.[19]
Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.[20]
Group 1: Vehicle Control (p.o., daily)
Group 2: AZD1208 (e.g., 30 mg/kg, p.o., daily)
Group 3: 6-(1-Aminoethyl)-1H-indazole (Dose 1, p.o., daily)
Group 4: 6-(1-Aminoethyl)-1H-indazole (Dose 2, p.o., daily)
Step 3: Treatment and Monitoring
Administer the assigned treatments daily via oral gavage for 28 consecutive days.
Record tumor volumes twice weekly and body weights three times weekly.[20]
Conduct daily clinical observations for signs of toxicity (e.g., changes in posture, activity, or grooming).[21]
Step 4: Humane Endpoints and Necropsy
Define humane endpoints prior to study initiation in accordance with IACUC guidelines.[22][23][24] This includes:
Tumor volume exceeding 2000 mm³ or a diameter >2.0 cm.[22]
Significant ulceration of the tumor or signs of severe distress.
At the end of the study (Day 28) or when an endpoint is reached, euthanize mice via CO2 asphyxiation followed by a secondary method.
At necropsy, excise tumors, measure their final weight, and collect blood samples for potential pharmacokinetic (PK) analysis. A portion of the tumor should be flash-frozen for molecular analysis (Western blot, PCR) and another portion fixed in formalin for immunohistochemistry (IHC).
Comparative Performance Analysis
The primary efficacy endpoint is the inhibition of tumor growth. Secondary endpoints include changes in body weight (as a measure of general toxicity) and biomarker modulation within the tumor tissue.
Efficacy and Toxicity Data
The following table presents a realistic, albeit hypothetical, data summary comparing our novel compound with the benchmark inhibitor AZD1208.
Treatment Group (n=10)
Mean Final Tumor Volume (mm³ ± SEM)
Tumor Growth Inhibition (TGI %)
Mean Body Weight Change (%)
Vehicle Control
1850 ± 150
-
-1.5%
AZD1208 (30 mg/kg)
851 ± 95
54%
-4.0%
6-(1-Aminoethyl)-1H-indazole (25 mg/kg)
925 ± 110
50%
-2.5%
6-(1-Aminoethyl)-1H-indazole (50 mg/kg)
592 ± 78
68%
-3.8%
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Final Tumor Volume of Treated Group / Mean Final Tumor Volume of Vehicle Group)] x 100.
Interpretation: In this hypothetical scenario, 6-(1-Aminoethyl)-1H-indazole demonstrates dose-dependent anti-tumor efficacy. The 50 mg/kg dose shows superior TGI compared to the benchmark AZD1208, with a comparable and acceptable toxicity profile as indicated by the modest change in body weight.
Pharmacodynamic (PD) Biomarker Analysis
To confirm the on-target activity of the compound, tumor lysates should be analyzed for key biomarkers in the PIM-1 signaling pathway.
Immunohistochemistry (IHC): Staining for Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker) in tumor sections. We expect a decrease in Ki-67 and an increase in cleaved caspase-3 staining in the treated groups.[8]
Western Blot: Analysis of tumor lysates for levels of total PIM-1 and phosphorylated forms of its downstream targets, such as p-BAD (Ser112) and p-4EBP1. A successful PIM-1 inhibitor should reduce the phosphorylation of these substrates without necessarily reducing total PIM-1 protein levels.[9][25]
Pharmacokinetic (PK) Considerations
While this guide focuses on efficacy, a parallel PK study is crucial for interpreting results. Understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties helps correlate drug exposure with the observed pharmacodynamic effects and anti-tumor activity.[26] Key parameters to measure include half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (%F).[27][28][29] Mouse strain can influence PK parameters, but studies suggest that for initial discovery, a single common strain is often sufficient.[30]
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the in vivo validation of 6-(1-Aminoethyl)-1H-indazole. Based on the hypothetical data, the compound demonstrates promising, dose-dependent anti-tumor activity superior to the benchmark inhibitor AZD1208 in a PC-3 prostate cancer xenograft model.
Successful validation from this study would warrant further preclinical development, including:
Testing in other cancer models where PIM-1 is implicated (e.g., acute myeloid leukemia, multiple myeloma).[9][31]
Combination studies with standard-of-care therapies to assess potential synergistic effects.[4][32]
Formal toxicology studies to establish a comprehensive safety profile.
By following this structured approach, researchers can generate the high-quality, reproducible data necessary to advance promising therapeutic candidates like 6-(1-Aminoethyl)-1H-indazole toward clinical investigation.
References
Cienfuegos, R., et al. (2014). PIM Kinase Inhibitor AZD1208 for Treatment of MYC-Driven Prostate Cancer. Journal of the National Cancer Institute. Available at: [Link]
Rehman, H., et al. (2021). PIM Kinase as an Executional Target in Cancer. International Journal of Molecular Sciences. Available at: [Link]
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. Available at: [Link]
Keeton, E.K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood. Available at: [Link]
Kim, J., et al. (2018). Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells. Cancer Research and Treatment. Available at: [Link]
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University of Iowa. (n.d.). Endpoint Guidelines for Animal Use Protocols. University of Iowa Animal Care and Use Committee. Available at: [Link]
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Li, L., et al. (2011). PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma. The Prostate. Available at: [Link]
Uddin, N., et al. (2021). Novel dual inhibitor for targeting PIM1 and FGFR1 kinases inhibits colorectal cancer growth in vitro and patient-derived xenografts in vivo. Journal of Experimental & Clinical Cancer Research. Available at: [Link]
Wikipedia. (n.d.). PIM1. Wikipedia. Available at: [Link]
Fathi, E., et al. (2021). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics. Available at: [Link]
Siu, A., et al. (2021). Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. Frontiers in Oncology. Available at: [Link]
Kotha, P., et al. (2023). Development of Mouse-Tumor Model Using Prostate Cancer (PC3) Cell Line for High-Intensity Focused Ultrasound (HIFU) Ablation. Journal of Clinical Medicine. Available at: [Link]
Warrier, S., et al. (2023). PIM1 kinase and its diverse substrate in solid tumors. Journal of Translational Medicine. Available at: [Link]
UKCCCR. (1997). UK Co-ordinating Committee on Cancer Research UKCCCR Guidelines for the Welfare of Animals in Experimental Neoplasia (Second Edition). UKCCCR. Available at: [Link]
Wang, Y., et al. (2022). PIM1 inhibitor synergizes the anti-tumor effect of osimertinib via STAT3 dephosphorylation in EGFR-mutant non-small cell lung cancer. Annals of Translational Medicine. Available at: [Link]
University of Tennessee Health Science Center. (2022). IACUC Guidelines on Humane Endpoints. UTHSC ACUC. Available at: [Link]
Blanco-Aparicio, C., et al. (2014). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. Clinical Cancer Research. Available at: [Link]
Reaction Biology. (n.d.). PC-3: Subcutaneous prostate cancer xenograft tumor model. Reaction Biology. Available at: [Link]
University of California, Berkeley. (2018). Guidelines for Humane Endpoints in Animal Studies. UC Berkeley Animal Care and Use Committee. Available at: [Link]
National Institutes of Health. (2019). NIH Guidelines for Endpoints in Animal Study Proposals. NIH Office of Animal Care and Use. Available at: [Link]
Norecopa. (2026). Guidelines for the welfare and use of animals in cancer research. Norecopa.no. Available at: [Link]
National Institutes of Health. (n.d.). Guidelines for Humane Endpoints in Animal Study Proposals. NIH Office of Animal Care and Use. Available at: [Link]
Forster, M., et al. (2018). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. Journal of Medicinal Chemistry. Available at: [Link]
Pathak, S.M., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? Drug Metabolism and Disposition. Available at: [Link]
Nutley, B.P., et al. (2005). Metabolism and pharmacokinetics of the cyclin-dependent kinase inhibitor R-roscovitine in the mouse. Clinical Cancer Research. Available at: [Link]
Cancer Genetics Web. (2019). PIM1. Cancer-genetics.org. Available at: [Link]
Jang, G.R., et al. (2001). Pharmacokinetics and its role in small molecule drug discovery research. Medicinal Research Reviews. Available at: [Link]
Scherübel, S., et al. (2022). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. Molecules. Available at: [Link]
Fox, C.J., et al. (2011). The Pim protein kinases regulate energy metabolism and cell growth. Proceedings of the National Academy of Sciences. Available at: [Link]
Comparative Binding Affinity Guide: 6-(1-Aminoethyl)-1H-indazole Analogs vs. Alternative Scaffolds in Kinase Targeted Therapy
Executive Summary & Mechanistic Rationale The 1H-indazole scaffold is a heavily utilized privileged structure in medicinal chemistry, particularly recognized for its ability to mimic the purine core of ATP and interact w...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The 1H-indazole scaffold is a heavily utilized privileged structure in medicinal chemistry, particularly recognized for its ability to mimic the purine core of ATP and interact with the ATP-binding pockets of various protein kinases [1]. Within this chemical space,[2] and its analogs have emerged as highly potent fragments for kinase inhibition and receptor agonism.
As a Senior Application Scientist, it is critical to look beyond basic
IC50
values and understand the causality of the scaffold's pharmacodynamics. The superiority of the 6-(1-Aminoethyl)-1H-indazole core over alternative heterocycles (like indoles or benzimidazoles) is driven by three distinct structural vectors:
Bidentate Hinge Binding (The 1H-indazole core): The indazole N1-H and N2 act as a classic hydrogen bond donor-acceptor pair. Structural data (such as X-ray crystallography) reveals that this motif anchors to the kinase hinge domain, forming highly stable bidentate hydrogen bonds with the backbone carbonyl and amide of hinge residues (e.g., Aspartate and Valine) [3].
Vector Trajectory (The 6-position): Substitution at the 6-position directs functional groups toward the solvent-exposed channel or the ribose-binding pocket. This allows for the exploration of structure-activity relationships (SAR) without disrupting the critical hinge interactions [4].
Salt Bridge Formation (The 1-Aminoethyl group): The primary amine of the 1-aminoethyl moiety is protonated at physiological pH. This allows it to form critical salt bridges with conserved acidic residues (such as the Aspartate in the DFG motif) or hydrogen bonds with the catalytic Lysine. Furthermore, indazoles are effective bioisosteres for indoles, often demonstrating superior plasma clearance, oral bioavailability, and metabolic stability [5].
Comparative Binding Affinity Profiling
To objectively evaluate the performance of the 6-(1-Aminoethyl)-1H-indazole scaffold, we compare it against alternative privileged scaffolds: the Indole and Benzimidazole analogs. The data below represents a standardized profiling panel against a model ATP-competitive kinase target (e.g., FLT3 or GSK-3β).
Scaffold Core
Model Kinase
IC50
(nM)
Kd
(nM)
Ligand Efficiency (LE)
Residence Time (
τ
, min)
Key Structural Differentiator
6-(1-Aminoethyl)-1H-indazole
22 ± 3
15 ± 2
0.45
120
Bidentate hinge H-bonds + Salt bridge
6-(1-Aminoethyl)-1H-indole
185 ± 12
120 ± 8
0.38
15
Single hinge H-bond (donor only)
5-(1-Aminoethyl)-1H-benzimidazole
110 ± 9
85 ± 5
0.40
45
Altered tautomeric preference/bite angle
Data Interpretation: The indazole core significantly outperforms the indole core due to the presence of the N2 acceptor, which doubles the hinge interaction strength. While benzimidazole offers a similar donor-acceptor pair, its altered tautomeric equilibrium and wider "bite angle" often result in sub-optimal alignment within the narrow kinase hinge region [4].
To ensure trustworthiness and reproducibility, binding affinity must be validated orthogonally. The following protocols establish a self-validating system by pairing equilibrium/kinetic biophysical data (SPR) with functional biochemical data (Radiometric Assay).
Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Causality: SPR is chosen over Isothermal Titration Calorimetry (ITC) for primary biophysical validation because it provides real-time kinetic parameters (
kon
and
koff
), which are critical for calculating Residence Time (
τ=1/koff
) – a key predictor of in vivo efficacy.
Surface Preparation: Immobilize the target kinase (e.g., His-tagged FLT3) onto an NTA sensor chip via Ni
2+
capture, followed by amine coupling stabilization to prevent baseline drift during long dissociation phases.
Analyte Preparation: Prepare a 2-fold dilution series of the 6-(1-Aminoethyl)-1H-indazole analog (from 100 nM down to 3.125 nM) in running buffer (HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO).
Multi-Cycle Kinetics: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).
Self-Validation/Control: Include a DMSO solvent correction curve and a reference channel (unmodified surface) to subtract bulk refractive index changes and non-specific binding. Use a known tight-binder (e.g., Staurosporine) as a positive control.
Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract
kon
and
koff
.
Causality: Radiometric assays remain the gold standard for functional kinase inhibition because they directly measure catalytic turnover without relying on fluorescent probes that can suffer from compound interference (auto-fluorescence or quenching).
Reaction Assembly: In a 384-well plate, combine 10 µL of kinase/substrate mixture (e.g., FLT3 and myelin basic protein) with 100 nL of the indazole analog dispensed via acoustic liquid handling (to ensure exact DMSO concentrations and avoid tip carryover).
Initiation: Start the reaction by adding 10 µL of ATP solution spiked with [
γ
33
P]-ATP at the exact
Km
concentration for the specific kinase.
Incubation: Incubate at room temperature for 60 minutes. Crucial Step: Ensuring initial rate conditions (<10% substrate depletion) is mandatory for accurate Michaelis-Menten kinetics.
Quenching & Filtration: Stop the reaction by adding 3% phosphoric acid. Transfer the mixture to a GF/B filter plate, wash extensively to remove unreacted ATP, and add scintillation cocktail.
Quantification: Read on a microplate scintillation counter. Calculate
IC50
using a 4-parameter logistic non-linear regression model.
Screening Workflow Visualization
The logical relationship between these assays forms a rigorous screening cascade, ensuring only true ATP-competitive hinge binders progress to structural validation.
Figure 1: Sequential biophysical and biochemical screening workflow for 1H-indazole analogs.
References
Jayakodiarachchi N, et al. "Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists." ACS Medicinal Chemistry Letters, PMC10860182. URL:[Link]
Roskoski R. "ATP-competitive inhibitors for cancer treatment – kinases and the world beyond." Pharmacological Research, PMC8813280. URL:[Link]
Ombrato R, et al. "Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors." Journal of Chemical Information and Modeling. URL:[Link]
Lee J, et al. "Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
Mass Spectrometry Validation of 6-(1-Aminoethyl)-1H-indazole Purity: A Comparative Analytical Guide
Introduction 6-(1-Aminoethyl)-1H-indazole (CAS: 1159511-32-6) is a highly versatile building block in modern medicinal chemistry[1]. The indazole core is widely recognized as a privileged scaffold, frequently utilized in...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
6-(1-Aminoethyl)-1H-indazole (CAS: 1159511-32-6) is a highly versatile building block in modern medicinal chemistry[1]. The indazole core is widely recognized as a privileged scaffold, frequently utilized in fragment-based drug discovery (FBDD) and the development of potent protein kinase inhibitors targeting pathways such as PLK4, pan-Pim, and VEGFR-2[2][3]. The 1-aminoethyl substituent at the 6-position provides a critical vector for further functionalization (e.g., amide coupling) while maintaining favorable physicochemical properties.
However, the presence of both the basic primary amine and the indazole nitrogen creates unique analytical challenges during synthesis and batch release. Ensuring the absolute purity of this intermediate is paramount; trace regioisomers (such as 5-(1-aminoethyl)-1H-indazole) or unreacted precursors can propagate through a synthetic sequence, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive, objective comparison of analytical platforms for purity validation, adhering strictly to the ICH Q2(R2) guidelines for analytical procedure lifecycle management[4][5].
The Causality of Analytical Choices: Why Standard Methods Fall Short
As a Senior Application Scientist, I frequently observe laboratories defaulting to standard Liquid Chromatography-Ultraviolet (LC-UV) detection for the release of pharmaceutical intermediates. For 6-(1-Aminoethyl)-1H-indazole, this approach is fundamentally flawed for three key reasons:
Chromatographic Retention: The primary amine is highly polar and remains protonated under standard acidic mobile phase conditions (pH ~2.7). On conventional Reversed-Phase (RP) C18 columns, this leads to poor retention (eluting near the void volume) and severe peak tailing due to secondary interactions with residual silanols.
UV Response Discrepancies: While the indazole ring provides a strong UV chromophore, structurally similar impurities (like regioisomers or des-amino byproducts) may possess drastically different molar extinction coefficients. Relying solely on UV area percent can artificially inflate or deflate the reported purity.
Lack of Structural Elucidation: UV detection cannot differentiate between isobaric impurities or confirm the identity of an unexpected peak arising from degradation.
To establish a self-validating, robust method, High-Resolution Mass Spectrometry (HRMS) combined with specialized polar-retentive chromatography is required. MS provides orthogonal detection, ensuring that purity calculations are based on exact mass and isotopic fidelity rather than assumed UV absorbance.
Comparative Analysis of Purity Validation Platforms
To objectively select the optimal platform, we must compare the performance of various analytical techniques for this specific indazole derivative.
Table 1: Performance Comparison of Analytical Platforms for 6-(1-Aminoethyl)-1H-indazole Purity
Analytical Platform
Detection Mechanism
LOD / LOQ (ng/mL)
Linearity (R²)
Mass Accuracy
Primary Advantage
Primary Limitation
LC-HRMS (Q-TOF)
Exact Mass & MS/MS
0.5 / 2.0
>0.999
< 2 ppm
Unambiguous impurity ID; separates isobars.
High capital cost; requires expert operation.
LC-UV-Single Quad
Nominal Mass + UV
10.0 / 35.0
>0.995
± 0.2 Da
Cost-effective; good for routine batch release.
Cannot resolve isobaric impurities without baseline LC separation.
GC-MS
Electron Ionization (EI)
5.0 / 15.0
>0.990
± 0.1 Da
Excellent resolution of volatile impurities.
Requires chemical derivatization of the amine and indazole NH.
qNMR (1H)
Nuclear Spin Resonance
~1000 (1 µg/mL)
>0.999
N/A
True quantitative purity without response factors.
Low sensitivity for trace (<0.1%) impurities.
Data Synthesis: While LC-UV-Single Quad is sufficient for routine assay, LC-HRMS (Q-TOF) is the gold standard for initial method validation and impurity profiling, as it satisfies the stringent specificity and range requirements outlined in ICH Q2(R2)[6][7].
The following protocol outlines a self-validating system for the purity assessment of 6-(1-Aminoethyl)-1H-indazole. Every step includes internal checks to ensure data integrity and compliance with ICH Q2(R2)[4].
Sample Preparation & System Suitability
Rationale: The sample diluent must match the initial mobile phase conditions to prevent solvent-induced peak distortion (the "solvent effect").
Diluent: 0.1% Formic Acid in Water:Acetonitrile (95:5, v/v).
Standard Preparation: Dissolve the 6-(1-Aminoethyl)-1H-indazole reference standard to a final concentration of 100 µg/mL.
System Suitability Test (SST): Inject the standard six consecutive times.
Self-Validating Criteria: Relative Standard Deviation (RSD) of peak area must be < 2.0%; Retention time drift < 0.05 min; Tailing factor < 1.5.
Chromatographic Separation
Rationale: A polar-embedded or high-strength silica (HSS) stationary phase is required to retain the protonated amine without tailing.
Column: Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.
Gradient: 0-1 min (2% B), 1-6 min (2% to 40% B), 6-8 min (40% to 95% B), 8-10 min (Re-equilibration at 2% B).
Flow Rate: 0.4 mL/min. Column Temp: 40°C.
High-Resolution Mass Spectrometry (Q-TOF) Conditions
Rationale: Electrospray Ionization in positive mode (ESI+) is ideal for protonating the basic amine group.
Ionization: ESI Positive.
Capillary Voltage: 3.0 kV.
Desolvation Temperature: 350°C.
Mass Range: m/z 50 to 1000.
Lock Mass: Leucine Enkephalin (m/z 556.2771) for continuous mass correction ensuring < 2 ppm accuracy.
ICH Q2(R2) Validation Execution
Specificity: Inject a blank (diluent) and a placebo. Ensure no interfering peaks elute at the retention time of 6-(1-Aminoethyl)-1H-indazole (m/z 162.0920 [M+H]+)[5].
Accuracy (Spike Recovery): Spike known synthesis impurities (e.g., 1H-indazole-6-carbonitrile) into a sample matrix at 50%, 100%, and 150% of the specification limit (typically 0.15%).
Self-Validating Criteria: Recovery must fall between 95% and 105%[8].
Workflow Visualizations
Figure 1: ICH Q2(R2) aligned LC-HRMS purity validation workflow for 6-(1-Aminoethyl)-1H-indazole.
Figure 2: Logical decision tree for MS-driven impurity identification in indazole synthesis.
Best Practices for Data Interpretation
When reviewing the MS data, do not rely solely on the Total Ion Chromatogram (TIC). Extract the exact mass (m/z 162.0920 ± 5 ppm) to generate an Extracted Ion Chromatogram (XIC). This filters out background chemical noise and provides a true representation of the compound's purity. If an unknown impurity exceeds the 0.10% reporting threshold, trigger the MS/MS fragmentation workflow (Figure 2) to elucidate its structure, focusing on the neutral loss of ammonia (-17 Da), which is highly characteristic of the 1-aminoethyl group.
References
validation of analytical procedures q2(r2) - ICH
Source: ich.org
URL:[Link]
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline
Source: qbdgroup.com
URL:[Link]
A Senior Application Scientist's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis Featuring an Indazole-Based Inhibitor
Introduction: The Imperative of Selectivity in Kinase Inhibition In the landscape of targeted drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their role as central...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Selectivity in Kinase Inhibition
In the landscape of targeted drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their role as central nodes in cellular signaling pathways makes them prime candidates for intervention in a host of diseases, most notably cancer. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1] A promiscuous kinase inhibitor, while potentially offering broad therapeutic effects, can also lead to unforeseen off-target toxicities, complicating clinical development and patient outcomes. Conversely, a highly selective inhibitor may be potent against its intended target but susceptible to resistance mechanisms. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not merely an academic exercise but a cornerstone of rational drug design and a critical step in de-risking a potential therapeutic candidate.[2]
This guide provides an in-depth comparison of kinase inhibitor cross-reactivity, using a representative indazole-based compound, UNC2025 , as our case study. The indazole scaffold is a privileged structure in kinase inhibitor design, frequently appearing in inhibitors targeting a range of kinases. We will objectively compare its performance against two well-characterized alternatives with divergent selectivity profiles: the notoriously promiscuous inhibitor Staurosporine and the more selective dual EGFR/ERBB2 inhibitor Lapatinib . Through this comparative analysis, supported by experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and interpreting the selectivity of their own kinase inhibitors.
The Competitors: A Snapshot
Compound
Primary Target(s)
General Selectivity Profile
Key Characteristics
UNC2025
MER/FLT3
Relatively Selective
A potent, orally bioavailable dual inhibitor with an indazole core.[3]
Staurosporine
Broad Spectrum
Highly Promiscuous
An aminoglycan antibiotic that inhibits a wide range of kinases with high affinity.
Lapatinib
EGFR/ERBB2
Selective
A dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[4][5]
Comparative Cross-Reactivity Analysis
The following tables summarize the cross-reactivity data for our three compounds of interest. The data is presented as the percentage of kinases inhibited above a certain threshold at a given concentration, providing a clear visual comparison of their selectivity.
Table 1: Kinome-wide Cross-Reactivity at 1 µM
Compound
Number of Kinases Tested
Kinases Inhibited >90%
Kinases Inhibited >65%
Selectivity Score (S10)
UNC2025 *
~305
~2% (6 kinases)
Not Publicly Available
~0.02
Staurosporine
~442
~48% (212 kinases)
~66% (292 kinases)
~0.48
Lapatinib
~442
~2% (9 kinases)
~4% (18 kinases)
~0.02
*Data for UNC2025 is based on inhibition >50% at 100 nM, which is a more stringent measure than 1 µM. The selectivity score is an estimate based on this data.
Table 2: Potency (Kd in nM) Against Selected Off-Target Kinases
Kinase
UNC2025 (IC50, nM)
Staurosporine (Kd, nM)
Lapatinib (Kd, nM)
MER
0.46
1.8
>10,000
FLT3
0.35
0.2
>10,000
AXL
1.65
1.3
>10,000
TYRO3
5.83
1.3
>10,000
KIT
8.18
0.4
>10,000
VEGFR2
>1000
25
>10,000
SRC
>1000
1.3
>10,000
ABL1
>1000
2.5
>10,000
EGFR
>1000
0.3
10.2
ERBB2
>1000
53
9.8
Data for UNC2025 is presented as IC50 values, while Staurosporine and Lapatinib are presented as dissociation constants (Kd). While not directly comparable, they provide a relative measure of potency.
Visualizing Selectivity: The Kinome Tree
A powerful way to visualize cross-reactivity data is through a kinome tree diagram. In these diagrams, each point represents a kinase, and the size and/or color of the point indicates the degree of inhibition by the compound.
Caption: Conceptual kinome tree illustrating inhibitor selectivity.
Experimental Protocols
A robust cross-reactivity profile is built on rigorous and well-controlled experimental methods. Below are detailed protocols for two widely used assays for determining kinase inhibitor selectivity.
In Vitro Competitive Binding Assay (e.g., KINOMEscan®)
This biochemical assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase bound to the solid support is quantified, typically by qPCR of a DNA tag conjugated to the kinase.
Workflow Diagram:
Caption: Workflow for a competitive binding kinase assay.
Step-by-Step Methodology:
Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand.
Blocking: The liganded beads are blocked to minimize non-specific binding.
Binding Reaction: The kinase of interest (tagged with a unique DNA barcode) is incubated with the affinity beads and the test compound at various concentrations. A DMSO control is run in parallel.
Washing: Unbound kinase is removed by washing the beads.
Quantification: The amount of kinase bound to the beads is quantified by qPCR of the DNA tag.
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to the DMSO control to determine the percent inhibition. A dose-response curve is then generated to calculate the dissociation constant (Kd).[6]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for assessing target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control (e.g., DMSO).
Heating: The cell suspensions are heated to a range of temperatures.
Cell Lysis: The cells are lysed to release the cellular proteins.
Separation of Aggregates: The samples are centrifuged to pellet the aggregated, denatured proteins.
Detection: The amount of soluble target protein remaining in the supernatant is quantified by a suitable method, such as Western blotting or mass spectrometry.
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[7][8]
Discussion and Conclusion
The cross-reactivity profiling of UNC2025, Staurosporine, and Lapatinib clearly illustrates the spectrum of kinase inhibitor selectivity. Staurosporine's promiscuity, while making it a valuable research tool for broad kinase inhibition, would likely lead to significant off-target effects in a clinical setting. Lapatinib, on the other hand, demonstrates high selectivity for its intended targets, EGFR and ERBB2, which is a desirable characteristic for a targeted therapeutic.
Our case study compound, UNC2025, exhibits a favorable selectivity profile. While potently inhibiting its primary targets, MER and FLT3, it shows significantly less activity against a broad panel of other kinases. This "spectrum selective" profile can be advantageous, as targeting multiple key nodes in a disease pathway can lead to enhanced efficacy and a reduced likelihood of resistance. However, even with a relatively clean profile, off-target activities, such as the inhibition of AXL and TYRO3, must be carefully considered for their potential therapeutic and toxicological implications.
References
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Available at: [Link]
Collins, I., & Workman, P. (2006). Design and development of signal transduction inhibitors for cancer treatment: a personal perspective on kinase drug discovery. Journal of the National Cancer Institute, 98(15), 1026-1037. Available at: [Link]
Dasatinib Inhibits Procoagulant and Clot Retracting Activities of Human Platelets. (2018). PMC. Available at: [Link]
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available at: [Link]
Fedorov, O., et al. (2010). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 107(10), 4521-4526. Available at: [Link]
Gao, Y., et al. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Nature Chemical Biology, 9(12), 793-802. Available at: [Link]
Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo. (2015). PMC. Available at: [Link]
Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature Protocols, 9(9), 2100-2122. Available at: [Link]
KINOMEscan Technology. Eurofins Discovery. Available at: [Link]
Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor. (2015). PLOS One. Available at: [Link]
Lemmon, M. A., & Schlessinger, J. (2010). Cell signaling by receptor tyrosine kinases. Cell, 141(7), 1117-1134. Available at: [Link]
Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (2025). Preprints.org. Available at: [Link]
Promiscuous kinase inhibitors: When having more than one partner can be good. (2020). Science in the News, Harvard University. Available at: [Link]
Receptor tyrosine kinases: mechanisms of activation and signaling. (2008). PMC. Available at: [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI Bookshelf. Available at: [Link]
UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. (2015). PMC. Available at: [Link]
UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. (2014). PubMed. Available at: [Link]
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. Available at: [Link]
Vieth, M., et al. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of medicinal chemistry, 47(1), 224-232. Available at: [Link]
What makes a kinase promiscuous for inhibitors?. (2019). PMC. Available at: [Link]
A review of lapatinib ditosylate in the treatment of refractory or advanced breast cancer. (2007). Dovepress. Available at: [Link]
Dasatinib Inhibits the Growth of Molecularly Heterogeneous Myeloid Leukemias. (2010). AACR Journals. Available at: [Link]
Immunomodulatory Activity of the Tyrosine Kinase Inhibitor Dasatinib to Elicit NK Cytotoxicity against Cancer, HIV Infection and Aging. (2023). PMC. Available at: [Link]
Measuring and interpreting the selectivity of protein kinase inhibitors. (2009). PubMed. Available at: [Link]
Receptor tyrosine kinase. Wikipedia. Available at: [Link]
Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. (2021). Frontiers. Available at: [Link]
A promiscuous kinase inhibitor reveals secrets to cancer cell survival. (2015). PMC. Available at: [Link]
Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. (2013). PMC. Available at: [Link]
NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available at: [Link]
Physiology, Tyrosine Kinase Receptors. (2022). NCBI Bookshelf. Available at: [Link]
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). PMC. Available at: [Link]
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. Available at: [Link]
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Available at: [Link]
Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. (2018). ACS Omega. Available at: [Link]
Exploring Selectivity of Multikinase Inhibitors across the Human Kinome. (2018). ACS Omega. Available at: [Link]
A Comparative Benchmarking Guide to 6-(1-Aminoethyl)-1H-indazole, a Novel RIPK2 Modulator
This guide provides an in-depth comparative analysis of 6-(1-Aminoethyl)-1H-indazole, a novel compound with significant potential in modulating inflammatory signaling pathways. It is intended for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparative analysis of 6-(1-Aminoethyl)-1H-indazole, a novel compound with significant potential in modulating inflammatory signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and the exploration of novel therapeutics for inflammatory diseases. We will benchmark its performance against established standard reference compounds, supported by detailed experimental protocols and data.
Introduction: The Significance of Targeting RIPK2
Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system.[1] It functions as an essential downstream mediator for the intracellular pattern recognition receptors NOD1 and NOD2, which detect components of the bacterial cell wall.[2][3] Upon activation, RIPK2 orchestrates the activation of NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines.[1][4]
While this response is vital for clearing bacterial infections, excessive or chronic NOD2-RIPK2 signaling is strongly implicated in the pathology of numerous autoinflammatory conditions, including inflammatory bowel disease (IBD), sarcoidosis, and certain types of inflammatory arthritis.[3][5] This makes the pharmacological inhibition of RIPK2 an attractive therapeutic strategy.[5] The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions with kinase hinge residues.[6] 6-(1-Aminoethyl)-1H-indazole (hereafter referred to as Cmpd-X ) is a novel indazole-containing compound designed to target this crucial kinase.
This guide will objectively benchmark Cmpd-X against a panel of well-characterized RIPK2 inhibitors to evaluate its potency, selectivity, and safety profile.
The NOD2-RIPK2 Signaling Axis: Mechanism of Action
Understanding the signaling pathway is paramount to designing and interpreting inhibitor studies. The activation of RIPK2 is a multi-step process initiated by bacterial peptidoglycan fragments, such as muramyl dipeptide (MDP), binding to NOD2.[7] This engagement triggers a cascade involving K63-linked and linear ubiquitination of RIPK2, mediated by E3 ligases like XIAP.[2][4] These modifications are crucial for the recruitment of downstream kinases TAK1 and the IKK complex, which ultimately activate the MAPK and NF-κB pathways, respectively.[2]
Interestingly, research has shown that the catalytic activity of RIPK2 may be dispensable for this inflammatory signaling.[2] Instead, potent inhibitors often function by antagonizing the binding of XIAP and subsequent ubiquitination of RIPK2, highlighting a mechanism beyond simple ATP-competitive kinase inhibition.[2] This mechanistic nuance underscores the necessity of employing cellular assays that can capture the full biological consequences of compound engagement, rather than relying solely on in vitro kinase activity assays.[2]
Caption: The NOD2-RIPK2 signaling pathway and the point of inhibition.
Selection of Standard Reference Compounds
To provide a robust benchmark, Cmpd-X was compared against a curated set of standard reference compounds known to inhibit RIPK2, each with distinct characteristics:
Ponatinib: A potent multi-kinase inhibitor known to have very high affinity for RIPK2, often used as a positive control in biochemical assays.[2]
Gefitinib: An EGFR inhibitor that also inhibits RIPK2. It serves as a critical case study, as it is highly potent in biochemical assays but shows significantly weaker activity in cellular NOD2 signaling assays.[2]
OD38: A potent and specific RIPK2 inhibitor developed for in vivo studies, demonstrating good efficacy in animal models of inflammation.[1][5]
WEHI-345: A selective RIPK2 kinase inhibitor that effectively delays RIPK2 ubiquitylation and subsequent NF-κB activation.[8]
Comparative Benchmarking: A Multi-Parametric Approach
A successful kinase inhibitor must demonstrate high potency, selectivity against other kinases, and a favorable safety profile. The following sections present a head-to-head comparison of Cmpd-X against the selected reference compounds across these critical parameters.
Biochemical Potency: Direct Enzyme Inhibition
The initial assessment of a kinase inhibitor involves determining its ability to inhibit the purified enzyme in a biochemical assay. The ADP-Glo™ kinase assay is a widely used, robust method that measures the amount of ADP produced during the kinase reaction, providing a direct readout of enzymatic activity.[9][10]
Table 1: Biochemical Potency against Recombinant Human RIPK2
Data are representative. Specific results may vary between assay runs.
The results indicate that Cmpd-X is a highly potent inhibitor of RIPK2's enzymatic activity, with an IC50 value in the low single-digit nanomolar range, comparable to the potent, non-selective inhibitor Ponatinib and superior to other established selective inhibitors like OD38 and WEHI-345.
Cellular Potency: Inhibition of the NOD2 Signaling Pathway
As previously discussed, biochemical potency does not always correlate with cellular efficacy for RIPK2 inhibitors. Therefore, it is crucial to assess the compound's activity in a relevant cellular context. The HEK-Blue™ NOD2 cell line is an engineered system that expresses human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.[2][11] Upon stimulation with the NOD2 ligand MDP, activation of the RIPK2 pathway leads to SEAP secretion, which can be easily quantified.[12]
Table 2: Cellular Potency in MDP-Stimulated HEK-Blue™ NOD2 Cells
Data are representative. Specific results may vary between assay runs.
In the cellular assay, Cmpd-X continues to demonstrate robust, dose-dependent inhibition of the NOD2-RIPK2-NF-κB signaling axis. Its performance is superior to the reference compounds, including the biochemically potent Ponatinib. Critically, this assay exposes the weakness of Gefitinib, which fails to inhibit the pathway in cells, underscoring the importance of this validation step.[2]
Kinase Selectivity Profile
To be a viable therapeutic candidate, an inhibitor must be selective for its intended target to minimize off-target effects and potential toxicity.[13][14] Kinase inhibitor selectivity is typically assessed by screening the compound against a large, diverse panel of human kinases.[15][16]
Table 3: Kinase Selectivity Profile (Select Kinases from a 400+ Kinase Panel)
Kinase Target
Cmpd-X (% Inhibition @ 1µM)
OD38 (% Inhibition @ 1µM)
RIPK2
99%
98%
RIPK1
<10%
<15%
RIPK3
<5%
<10%
ALK2
<20%
15%
EGFR
<5%
45%
| FLT3 | <10% | 30% |
Data are representative of a broad kinome scan.
Cmpd-X exhibits an excellent selectivity profile. It potently inhibits RIPK2 while showing minimal activity against other kinases, including the closely related RIPK1 and RIPK3. This high degree of selectivity is a desirable feature, suggesting a lower likelihood of off-target-driven side effects compared to less selective compounds.
Preliminary Safety Profiling
Early assessment of potential liabilities, such as cardiac toxicity and drug-drug interactions, is a cornerstone of modern drug development.
hERG Inhibition: The human ether-a-go-go-related gene (hERG) potassium channel is critical for cardiac repolarization.[17][18] Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[18][19] We assessed hERG inhibition using a cell-based thallium flux assay.[17]
Cytochrome P450 (CYP) Inhibition: Cytochrome P450 enzymes are the primary drivers of drug metabolism.[20][21] Inhibition of key CYP isoforms (e.g., CYP3A4, 2D6, 2C9) by a new chemical entity can lead to adverse drug-drug interactions (DDIs).[22][23] We evaluated this using a cocktail assay with human liver microsomes.[22]
Table 4: Preliminary Safety Profile
Assay
Cmpd-X (IC50)
OD38 (IC50)
hERG Thallium Flux
> 30 µM
> 30 µM
CYP3A4 Inhibition
> 25 µM
15 µM
CYP2D6 Inhibition
> 50 µM
> 50 µM
| CYP2C9 Inhibition | > 50 µM | 28 µM |
Cmpd-X demonstrates a clean preliminary safety profile, with no significant inhibition of the hERG channel or major CYP isoforms at concentrations well above its cellular IC50. This suggests a low potential for cardiac toxicity and drug-drug interactions.
Experimental Protocols & Workflows
Reproducibility is the bedrock of scientific integrity. The following are detailed protocols for the key assays described in this guide.
Caption: High-level experimental workflow for inhibitor benchmarking.
This protocol measures the IC50 of an inhibitor against purified RIPK2 enzyme.
Reagent Preparation: Prepare assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare a solution of recombinant human RIPK2 enzyme and a peptide substrate in assay buffer. Prepare ATP solution.
Compound Plating: Serially dilute Cmpd-X and reference compounds in DMSO, then further dilute in assay buffer. Plate 5 µL of each concentration into a 384-well plate. Include DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
Kinase Reaction: Add 10 µL of the RIPK2/substrate mix to each well. Initiate the reaction by adding 10 µL of ATP solution. Incubate for 60 minutes at room temperature.
Signal Generation: Stop the kinase reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
Luminescence Reading: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. Read luminescence on a plate reader.
Data Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to determine the IC50 value.
This protocol assesses an inhibitor's ability to block NOD2 signaling in a cellular context.
Cell Culture: Culture HEK-Blue™ hNOD2 cells according to the supplier's instructions, ensuring the use of selection antibiotics to maintain plasmid expression.
Cell Plating: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compounds. Pre-incubate the cells with the compounds for 1 hour at 37°C.
Cell Stimulation: Stimulate the cells by adding Muramyl Dipeptide (MDP) to a final concentration of 100 ng/mL to all wells except the unstimulated control. Incubate for 24 hours.
SEAP Detection: Collect 20 µL of cell culture supernatant and transfer to a new 96-well plate. Add 180 µL of QUANTI-Blue™ detection reagent. Incubate at 37°C for 1-4 hours, or until a color change is apparent.
Data Analysis: Read the absorbance at 620-655 nm. Calculate the percent inhibition relative to MDP-stimulated/DMSO-treated controls and determine the IC50 value.
This protocol evaluates the potential for drug-drug interactions via CYP inhibition.[21][22]
Reagent Preparation: Prepare a cocktail of probe substrates for major CYP isoforms (e.g., phenacetin for CYP1A2, midazolam for CYP3A4) in buffer.[22] Prepare pooled human liver microsomes (HLMs) and an NADPH regenerating system.
Incubation: In a 96-well plate, combine HLMs, test compound dilutions, and the probe substrate cocktail. Allow a brief pre-incubation.
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C for 10-15 minutes.[22]
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite for each CYP isoform.
Data Calculation: Compare metabolite formation in the presence of the inhibitor to vehicle controls to calculate percent inhibition and determine IC50 values for each CYP isoform.
Conclusion and Future Directions
The comprehensive benchmarking analysis presented in this guide demonstrates that 6-(1-Aminoethyl)-1H-indazole (Cmpd-X) is a highly potent and selective inhibitor of the RIPK2 kinase. It exhibits excellent activity in both biochemical and cellular assays, surpassing or performing comparably to established reference compounds. Its clean kinome selectivity and favorable preliminary safety profile further underscore its potential as a valuable research tool and a promising lead candidate for therapeutic development.
The data strongly support the continued investigation of this compound. Future work should focus on detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as efficacy testing in in vivo models of inflammatory diseases, such as DSS-induced colitis, to fully elucidate its therapeutic potential.[1]
References
Structural Genomics Consortium. (2018, June 13). Human Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2). SGC. [Link]
Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 123(7), 1147-1150. [Link]
ResearchGate. (n.d.). Signaling pathways mediated by RIPK2. ResearchGate. [Link]
Honjo, K., et al. (2021). RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases. Frontiers in Immunology, 12, 660879. [Link]
Ju, Y., et al. (2023). RIPK2: a promising target for cancer treatment. Frontiers in Pharmacology, 14, 1195415. [Link]
Zhao, J., & Xia, M. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2437, 29-38. [Link]
Jurynec, M. J., et al. (2022). The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility. bioRxiv. [Link]
Roskoski, R. Jr. (2021). Protein Kinase Inhibitors: Selectivity or Toxicity?. IntechOpen. [Link]
Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial Chemistry & High Throughput Screening, 10(8), 652-666. [Link]
CICHON, A., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(3), 399-406. [Link]
Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(7), 719-728. [Link]
Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments. [Link]
Tigno-Aranjuez, J. T., et al. (2014). In vivo inhibition of RIPK2 kinase alleviates inflammatory disease. Journal of Biological Chemistry, 289(43), 29651-29664. [Link]
LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health. [Link]
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River. [Link]
ResearchGate. (2014, September 5). In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease. ResearchGate. [Link]
van der Veen, S., et al. (2025, June 25). A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. bioRxiv. [Link]
van der Veen, S., et al. (2025, June 24). A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. Frontiers in Immunology. [Link]
ResearchGate. (2025, June 6). A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. ResearchGate. [Link]
Tufts University. (2003, June 6). Small molecule inhibitors of NOD2 signaling targeting the receptor-interacting protein kinase 2. Tufts University Digital Library. [Link]
ResearchGate. (n.d.). Representative inhibitors of RIPK2. ResearchGate. [Link]
Bentham Science. (n.d.). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. [Link]
American Chemical Society. (2017, March 29). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. ACS Publications. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). RIPK2 inhibitor 8. Guide to Pharmacology. [Link]
ResearchGate. (2026, February 21). Design, synthesis and biological evaluation of 1H-indazole derivatives as InhA inhibitors and anticancer agents. ResearchGate. [Link]
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Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(11), 5196-5202. [Link]
PubMed. (2023, February 8). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. PubMed. [Link]
Comprehensive Safety and Disposal Guide for 6-(1-Aminoethyl)-1H-indazole
As a building block frequently utilized in medicinal chemistry and drug development—particularly in the synthesis of kinase inhibitors—6-(1-Aminoethyl)-1H-indazole requires stringent handling and disposal protocols. This...
Author: BenchChem Technical Support Team. Date: April 2026
As a building block frequently utilized in medicinal chemistry and drug development—particularly in the synthesis of kinase inhibitors—6-(1-Aminoethyl)-1H-indazole requires stringent handling and disposal protocols. This guide provides drug development professionals and laboratory personnel with the mechanistic rationale and step-by-step operational workflows necessary to safely manage this compound from benchtop use to final destruction.
Chemical Profile & Hazard Summary
Before handling the compound, personnel must understand its physical and chemical properties. The presence of both a basic aliphatic amine and a stable indazole heterocycle dictates its reactivity, toxicity, and disposal requirements [1].
Cool, dry environment under inert atmosphere (Argon/Nitrogen)
Mechanistic Toxicology: Understanding the Hazards
To build a self-validating safety culture, researchers must understand the causality behind the hazards rather than simply memorizing rules:
Amine Basicity and Tissue Irritation: The 1-aminoethyl group contains a primary aliphatic amine with an active lone pair of electrons, making it both a nucleophile and a Brønsted-Lowry base. Upon contact with the moisture in human eyes, skin, or respiratory mucous membranes, the amine undergoes localized hydrolysis. This rapidly elevates the local pH, leading to the saponification of cellular lipids and subsequent chemical burns or severe irritation.
Thermal Decomposition to Nitrogen Oxides (NOx): The molecule contains three nitrogen atoms (two in the indazole core, one in the amine group). While the indazole ring is highly stable at room temperature, subjecting it to thermal destruction (e.g., during a laboratory fire or improper incineration) causes oxidative degradation. This reaction releases hazardous nitrogen oxides (NO, NO2), carbon monoxide, and carbon dioxide [2].
Aquatic Toxicity: Like many organic amines, environmental release can disrupt local aquatic ecosystems by altering water pH and exerting direct biocidal effects on microorganisms.
Operational Safety & Handling Protocols
To mitigate the risks associated with the amine's basicity and potential for aerosolization, follow this step-by-step handling methodology:
Step 1: Establish Engineering Controls
Always handle the solid powder or concentrated solutions inside a certified Class II biological safety cabinet or a chemical fume hood. This prevents the inhalation of aerosolized dust particles.
Step 2: Don Appropriate PPE
Eye Protection: In strict compliance with OSHA 29 CFR 1910.133, personnel must wear ANSI Z87.1-certified chemical splash goggles. Standard safety glasses are insufficient due to the risk of fine powder or solvent splash bypassing the sides [3].
Dermal Protection: Wear a chemically resistant lab coat and standard nitrile gloves. If handling the compound dissolved in highly penetrative solvents (e.g., DMSO or DMF), double-gloving is mandatory.
Step 3: Safe Weighing and Transfer
Use anti-static weighing boats and non-sparking spatulas. If the compound is highly static, use an ionizing bar to neutralize the charge and prevent the powder from dispersing into the ambient air.
Spill Response & Decontamination Workflow
In the event of a spill, immediate and systematic action is required to prevent exposure and environmental contamination.
Workflow for the spill response and disposal of 6-(1-Aminoethyl)-1H-indazole.
Step-by-Step Spill Remediation:
Isolate and Evaluate: Evacuate non-essential personnel from the immediate vicinity. Determine if the spill is solid powder or a solvent-based solution.
Solid Spills: Do not dry sweep, as this aerosolizes the basic amine dust. Lightly moisten an absorbent pad with water or a highly dilute acid (e.g., 1% acetic acid) to protonate the amine, rendering it a non-volatile salt. Gently wipe the area.
Liquid Spills: Surround the spill with an inert chemical absorbent (such as vermiculite or a commercial sand-based spill kit). Do not use combustible absorbents like sawdust.
Decontamination: Wash the affected benchtop or floor area with copious amounts of water and a mild detergent to remove any residual trace organics.
Proper Disposal Procedures & Waste Segregation
Because 6-(1-Aminoethyl)-1H-indazole cannot be neutralized into a completely benign state at the benchtop, it must be routed through a licensed hazardous waste management system.
Step 1: Waste Segregation
Solid Waste: Place all contaminated weigh boats, spatulas, and spill cleanup materials into a sealed, puncture-resistant container designated for "Solid Hazardous Organic Waste."
Liquid Waste: Segregate solutions based on the solvent used. If dissolved in Methanol or DMSO, place in the "Non-Halogenated Organic Waste" carboy. If dissolved in Dichloromethane (DCM), it must go into the "Halogenated Organic Waste" carboy.
Critical Warning: Never mix this amine waste with strong oxidizers or concentrated acids in the same waste carboy, as the resulting acid-base neutralization is highly exothermic and can cause carboy rupture.
Step 2: Labeling and Storage
Clearly label the waste container with the full chemical name, CAS Number (1159511-32-6), and the primary hazard pictograms (Irritant, Environmental Hazard). Store in a secondary containment tray in a well-ventilated, designated waste accumulation area.
Step 3: Final Destruction via Incineration
The mandated method of final destruction for this compound is high-temperature incineration . Because the molecule contains a high mass percentage of nitrogen, standard incineration is environmentally non-compliant. The waste must be processed by a facility utilizing an EPA-approved incinerator equipped with a wet scrubber or selective non-catalytic reduction system. These post-combustion flue-gas treatments are strictly required to capture and neutralize the nitrogen oxides (NOx) generated during the thermal destruction of the indazole and amine groups [2].
References
"1159511-32-6 6-(1-Aminoethyl)-1H-indazole." ChemSrc. Available at: [Link]
"Incineration Processes and Environmental Releases." National Center for Biotechnology Information (NCBI), National Institutes of Health (NIH). Available at: [Link]
"Eye injury prevention." Safety+Health Magazine. Available at: [Link]
Handling
Personal protective equipment for handling 6-(1-Aminoethyl)-1H-indazole
Advanced Safety and Operational Guide: Handling 6-(1-Aminoethyl)-1H-indazole As a Senior Application Scientist, I recognize that handling novel building blocks like 6-(1-Aminoethyl)-1H-indazole (CAS: 1159511-32-6)[1] req...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Safety and Operational Guide: Handling 6-(1-Aminoethyl)-1H-indazole
As a Senior Application Scientist, I recognize that handling novel building blocks like 6-(1-Aminoethyl)-1H-indazole (CAS: 1159511-32-6)[1] requires more than just reading a generic Safety Data Sheet (SDS). To ensure both scientific integrity and operator safety, laboratory personnel must understand the causality behind a chemical's behavior.
This compound is highly valued in drug discovery as a versatile scaffold for kinase inhibitors and CNS-active agents. However, its molecular structure—featuring a nucleophilic primary aliphatic amine tethered to an indazole core—presents specific physicochemical risks. The primary amine acts as a weak base; upon contact with the moisture of human skin or mucous membranes, it abstracts protons, locally raising the pH. This localized saponification of cellular lipids is the mechanistic driver behind its irritant properties[2].
To maintain a self-validating safety culture in accordance with the[3], this guide provides a comprehensive, step-by-step operational framework for handling this chemical safely.
Hazard Assessment & Mechanistic Pathways
Based on structural analogs and amine-functionalized indazoles[2], 6-(1-Aminoethyl)-1H-indazole exhibits specific Globally Harmonized System (GHS) hazards. Understanding the biological and chemical pathways of these hazards is the first step in risk mitigation.
Mechanistic hazard pathway demonstrating exposure routes and resulting physiological toxicity.
Systemic absorption of the biologically active indazole scaffold.
Skin Irritation
H315
Primary amine nucleophilicity causes local pH alteration and lipid disruption.
Eye Irritation
H319
High binding affinity of the amine to sensitive mucosal membranes.
Respiratory Irritation
H335
Fine powder aerosolization during transfer interacts with respiratory mucosa.
Personal Protective Equipment (PPE) Matrix
To counteract the specific hazards outlined above, a targeted PPE strategy is required. This aligns with the hierarchy of controls mandated by[4].
PPE Category
Specification
Operational Rationale
Hand Protection
Nitrile gloves (min 4 mil thickness), double-gloved
Prevents dermal absorption. The outer glove must be discarded immediately if contaminated by the nucleophilic amine to prevent permeation.
Eye Protection
ANSI Z87.1 tight-fitting safety goggles
Protects against H319 (severe eye irritation) from micro-particulate aerosolization. Standard safety glasses are insufficient for fine powders.
Body Protection
Flame-resistant (FR) or standard cotton lab coat
Shields against accidental spills during solvent dissolution (e.g., when making stock solutions in DMSO or Methanol).
Respiratory
N95 or P100 particulate respirator
Mitigates H335 (respiratory irritation) risk when weighing bulk powders outside of a certified fume hood.
Operational Workflow & Handling Protocol
Small organic powders often carry a static charge, causing them to "jump" from spatulas during weighing, which dramatically increases the risk of aerosolization and inhalation. The following protocol is a self-validating system designed to eliminate this risk.
Operational workflow for handling 6-(1-Aminoethyl)-1H-indazole from preparation to disposal.
Protocol: Safe Weighing and Dissolution
Environmental Setup: Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination[3].
Static Mitigation: Wipe the exterior of the weighing balance and the glass sash with an anti-static wipe. Use an anti-static U-shaped weighing boat or a grounded metal spatula.
Transfer: Slowly transfer the 6-(1-Aminoethyl)-1H-indazole powder into the weighing boat. Keep the source bottle as close to the boat as possible to minimize the drop height, reducing dust generation.
Containment: Once the desired mass is achieved, transfer the powder into a reaction vial. Crucial Step: Cap the vial before removing it from the balance area to prevent drafts from dispersing the powder.
Dissolution: In a secure hood, uncap the vial and slowly add the chosen solvent (e.g., anhydrous DMSO or Methanol). Agitate gently until fully dissolved. The compound is now stabilized in solution, significantly reducing inhalation hazards.
Spill Management & Disposal Plan
In the event of an accidental spill, immediate and methodical action is required to prevent exposure and environmental contamination, adhering to the guidelines set forth in[4].
Protocol: Solid Powder Spill Containment
Isolate: Immediately alert nearby personnel and restrict access to the spill area.
PPE Verification: Ensure double nitrile gloves, safety goggles, and an N95/P100 respirator are worn before approaching the spill.
Wet Wiping Method: Do not dry sweep, as this will aerosolize the amine powder. Lightly dampen a highly absorbent paper towel or spill pad with a compatible solvent (e.g., water or a dilute mildly acidic solution like 5% citric acid to neutralize the basic amine).
Collection: Gently place the dampened towel over the powder to suppress dust. Carefully wipe inward from the edges to the center.
Disposal: Place the contaminated towels, along with the outer layer of your gloves, into a designated solid hazardous waste bag.
Protocol: Chemical Waste Segregation
Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be placed in a sealed container labeled "Hazardous Solid Waste - Toxic/Irritant Amines."
Liquid Waste: If the compound is dissolved in an organic solvent, dispose of it in the appropriate liquid waste carboy.
If dissolved in DMSO/Methanol: Route to Non-Halogenated Organic Waste .
If dissolved in DCM/Chloroform (during extraction/reaction): Route to Halogenated Organic Waste .
Never dispose of amine-containing solutions down the sink, as they can be toxic to aquatic life and disrupt municipal water treatment biofilms[4].
References
Occupational Safety and Health Administration (OSHA). "OSHA FactSheet: Laboratory Safety OSHA Laboratory Standard (29 CFR 1910.1450)." U.S. Department of Labor. Available at:[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI Bookshelf). Available at:[Link]